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Core Science & Biosynthesis

Foundational

3,3-dicyclopropylcyclobutan-1-ol physical properties and boiling point

An In-Depth Technical Guide on the Physicochemical Profiling and Thermal Characterization of 3,3-Dicyclopropylcyclobutan-1-ol Executive Summary In modern medicinal chemistry, escaping "flatland" by increasing the sp³ car...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Physicochemical Profiling and Thermal Characterization of 3,3-Dicyclopropylcyclobutan-1-ol

Executive Summary

In modern medicinal chemistry, escaping "flatland" by increasing the sp³ carbon fraction of drug candidates is a proven strategy to enhance metabolic stability, solubility, and target specificity. 3,3-Dicyclopropylcyclobutan-1-ol (CAS: 2901085-69-4) represents a highly specialized, sterically hindered building block designed for this exact purpose. However, because it is a relatively novel commercial reagent, empirical thermodynamic data—such as its exact boiling point—are frequently absent from standard catalogs.

This whitepaper provides a comprehensive predictive thermodynamic profile for 3,3-dicyclopropylcyclobutan-1-ol and outlines the rigorous, self-validating experimental protocols required to characterize its physical properties and ensure its safe handling during synthesis and purification.

Structural and Physicochemical Properties

Before initiating thermal characterization, it is critical to establish the baseline physicochemical parameters of the molecule. The high degree of ring strain (two cyclopropane rings and one cyclobutane ring) stores significant internal energy, which directly impacts its thermal stability and handling requirements.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Implication
Compound Name 3,3-dicyclopropylcyclobutan-1-olHighly branched spiro/cycloalkyl architecture.
CAS Registry Number 2901085-69-4 [1]Unique identifier for procurement and safety tracking.
Molecular Formula C10H16ODetermines baseline molecular weight.
Monoisotopic Mass 152.12012 Da [2]Used for precise GC-MS/LC-MS validation.
SMILES C1CC1C2(CC(C2)O)C3CC3 [2]Enables predictive in silico modeling.
Predicted XlogP 2.4 [2]Indicates moderate lipophilicity; ideal for crossing lipid bilayers while maintaining aqueous solubility.
Predicted Boiling Point ~195–215 °C (at 760 mmHg)Dictates the necessity for vacuum distillation to prevent thermal degradation.

Thermodynamic Profiling: The Causality of the Boiling Point

In the absence of empirical literature data, we must rely on thermodynamic principles and structure-property relationships to predict the boiling point of 3,3-dicyclopropylcyclobutan-1-ol.

The Mechanistic Causality of its Volatility: A linear C10 alcohol, such as decanol (MW: 158 g/mol ), has a boiling point of approximately 232 °C. Despite having a similar molecular weight, 3,3-dicyclopropylcyclobutan-1-ol is predicted to boil significantly lower (~195–215 °C).

  • Steric Bulk and London Dispersion Forces: The highly branched, dicyclopropyl-substituted cyclobutane architecture creates a highly spherical, compact electron cloud. This minimizes the surface area available for intermolecular London dispersion forces compared to linear isomers, thereby depressing the boiling point.

  • Hydrogen Bonding: Conversely, the secondary hydroxyl group on the cyclobutane ring acts as a strong hydrogen bond donor and acceptor. This specific interaction elevates the boiling point well above that of the corresponding non-hydroxylated alkane (dicyclopropylcyclobutane), which would boil closer to 120 °C.

Because prolonged heating near 200 °C risks ring-opening of the highly strained cyclopropane moieties, vacuum distillation (e.g., at 10 mmHg, where the boiling point drops to ~80–95 °C) is mandatory for purification.

Experimental Workflows: Self-Validating Protocols

To transition from predictive models to empirical data, the following self-validating protocols must be executed. As a standard practice for scientific integrity, every measurement must include an internal control to rule out instrument drift or calibration errors.

Protocol A: Micro-Scale Boiling Point Determination (Capillary Method)

This method allows for precise boiling point determination using minimal material (<10 µL), which is critical for expensive or scarce building blocks.

  • Assembly: Seal one end of a standard melting point capillary. Inject 5 µL of 3,3-dicyclopropylcyclobutan-1-ol into the bottom. Insert a smaller, inverted bell capillary (open end facing down) into the liquid.

  • Heating: Attach the assembly to a calibrated thermometer and submerge it in a Thiele tube filled with silicone oil. Heat the bath at a controlled rate of 2 °C/min.

  • Observation (The Causality): As the temperature rises, the air trapped inside the inverted bell capillary expands. When the vapor pressure of the alcohol exceeds atmospheric pressure, a rapid, continuous stream of bubbles will emerge from the bell.

  • Cooling & Validation: Remove the heat source. The exact boiling point is recorded at the precise moment the bubbling ceases and the liquid is drawn back up into the bell capillary (where vapor pressure equals atmospheric pressure).

    • Self-Validation Step: Run a known standard of similar molecular weight and boiling point (e.g., borneol or menthol) in parallel. If the standard deviates by >1 °C from literature values, recalibrate the thermometer and repeat.

Protocol B: Thermal Stability Profiling via TGA/DSC

Before attempting large-scale distillation, you must prove that the compound vaporizes before it decomposes.

  • Sample Preparation: Weigh exactly 3.0 mg of the compound into an aluminum crucible. Causality: A low sample mass ensures uniform heat distribution, preventing thermal lag and skewed data.

  • Thermogravimetric Analysis (TGA): Heat the sample from 25 °C to 300 °C at 10 °C/min under a nitrogen purge (50 mL/min). Causality: Nitrogen prevents oxidative degradation, ensuring that any mass loss is strictly due to volatilization or thermal cracking.

  • Differential Scanning Calorimetry (DSC): Run in parallel to identify the endothermic vaporization peak. The onset temperature of this endotherm correlates directly with the boiling point.

  • Validation: Compare the integrated enthalpy of vaporization ( ΔHvap​ ) from the DSC curve with predictive Trouton's rule models. A match confirms that the mass loss in TGA is pure vaporization, not decomposition.

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression from crude synthesis to a fully characterized, pure building block.

PhysicalCharacterization Crude Crude 3,3-Dicyclopropyl- cyclobutan-1-ol TGA Thermogravimetric Analysis (TGA) Crude->TGA Assess Degradation DSC Differential Scanning Calorimetry (DSC) Crude->DSC Phase Transitions BP Capillary Boiling Point Determination Crude->BP Empirical BP Distillation Vacuum Fractional Distillation TGA->Distillation Max Temp Limit DSC->Distillation Vaporization Enthalpy BP->Distillation Target Distillation Temp Pure Validated Pure Building Block Distillation->Pure GC-MS & NMR Validation

Workflow for the thermal profiling and purification of 3,3-dicyclopropylcyclobutan-1-ol.

Conclusion

Handling highly strained, sp³-rich building blocks like 3,3-dicyclopropylcyclobutan-1-ol requires a departure from standard linear-alkane assumptions. By understanding the causality between its compact, sterically hindered structure and its depressed boiling point, chemists can accurately predict its behavior. Implementing self-validating TGA/DSC and micro-capillary protocols ensures that the compound is purified safely via vacuum distillation without risking thermal degradation of the cyclopropane/cyclobutane rings.

References

  • Title: 3,3-dicyclopropylcyclobutan-1-ol (C10H16O) - PubChemLite Source: Université du Luxembourg / PubChemLite Database URL: [Link]

Exploratory

Structural Elucidation of 3,3-Dicyclopropylcyclobutan-1-ol: A Comprehensive Guide to Small Molecule X-Ray Crystallography

Executive Summary The integration of highly strained, sp³-rich bicyclic and spirocyclic motifs into modern medicinal chemistry has revolutionized the development of novel therapeutics by improving metabolic stability and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of highly strained, sp³-rich bicyclic and spirocyclic motifs into modern medicinal chemistry has revolutionized the development of novel therapeutics by improving metabolic stability and target specificity. 3,3-dicyclopropylcyclobutan-1-ol (CAS 2901085-69-4)[1] represents a highly specialized building block featuring a cyclobutane core heavily substituted with geminal dicyclopropyl groups and a hydroxyl moiety.

Because the three-dimensional conformation of such strained systems directly dictates their biological interactions, rigorous structural elucidation via Single Crystal X-ray Diffraction (SC-XRD) is paramount. This whitepaper provides an in-depth, self-validating protocol and theoretical framework for the crystallographic analysis of 3,3-dicyclopropylcyclobutan-1-ol, detailing the causality behind experimental choices such as cryogenic cooling and specific phase-solution algorithms.

Theoretical Structural Framework & Conformational Dynamics

To successfully solve and refine the crystal structure of 3,3-dicyclopropylcyclobutan-1-ol, one must first understand the inherent stereoelectronic forces governing its molecular geometry.

Cyclobutane Ring Puckering

Cyclobutane rings are inherently non-planar. In a perfectly planar conformation, the eight methylene protons would be fully eclipsed, generating massive torsional strain (Pitzer strain). To relieve this, the ring undergoes a dynamic distortion into a "butterfly" or puckered conformation, typically exhibiting a dihedral angle of approximately 30° [2]. In 1,1-disubstituted or 3,3-disubstituted cyclobutanes, this puckering is highly sensitive to the steric bulk of the substituents, and the molecule can undergo rapid dynamic inversion between equivalent puckered states at room temperature [3].

The "Cyclopropyl Effect" and Bisected Conformations

The presence of gem-dicyclopropyl groups at the C3 position introduces severe steric crowding. To minimize steric clash while maximizing hyperconjugative stabilization, cyclopropyl substituents characteristically adopt a "bisected" conformation relative to adjacent sp³ or sp² centers [4]. This conformational restriction forces the cyclobutane ring into a highly specific puckered geometry to accommodate the bulky three-membered rings[5].

Supramolecular Hydrogen Bonding

The C1 hydroxyl group (-OH) acts as both a hydrogen bond donor and acceptor. In the solid state, this will drive the formation of supramolecular architectures—most likely 1D infinite chains or centrosymmetric dimers (O-H···O interactions)—which serve as the primary stabilizing force in the crystal lattice.

Conformational_Logic Mol 3,3-dicyclopropylcyclobutan-1-ol Structural Drivers Ring Cyclobutane Core Puckering Dynamics Mol->Ring Subst gem-Dicyclopropyl Steric Repulsion Mol->Subst HBond Hydroxyl Group Hydrogen Bonding Mol->HBond Conf1 Butterfly Geometry (~30° Dihedral Angle) Ring->Conf1 Conf2 Bisected Conformation Minimizes Steric Clash Subst->Conf2 Conf3 O-H···O Supramolecular 1D Chains or Dimers HBond->Conf3 Conf1->Conf2 Coupled Strain Relief

Caption: Conformational drivers dictating the crystal packing of 3,3-dicyclopropylcyclobutan-1-ol.

Experimental Protocol: Single Crystal X-Ray Diffraction (SC-XRD)

The following methodology provides a self-validating workflow for obtaining high-resolution diffraction data (< 0.8 Å) for small organic molecules [6].

Step 1: Single Crystal Growth via Vapor Diffusion

Small, highly strained alcohols often form oils or microcrystalline powders upon rapid solvent evaporation. To achieve the requisite single crystal size (>0.1 mm)[7], slow vapor diffusion is required to maintain a low supersaturation gradient [8].

  • Solvent Selection: Dissolve 10–20 mg of the compound in a minimal volume (0.5 mL) of a good solvent (e.g., dichloromethane or ethyl acetate) in an inner 2-dram vial.

  • Anti-Solvent Chamber: Place the un-capped inner vial into a larger 20 mL scintillation vial containing 3 mL of a volatile anti-solvent (e.g., pentane or hexanes).

  • Equilibration: Seal the outer vial tightly and leave undisturbed at 4 °C for 5–10 days. The slow diffusion of pentane into the dichloromethane will induce the nucleation of high-quality, faceted crystals.

Step 2: Crystal Mounting and Cryocooling (Critical Step)
  • Selection: Under a polarized light microscope, select a crystal with sharp extinction edges (indicating a lack of twinning or internal stress)[9].

  • Mounting: Coat the crystal in a perfluoropolyether oil (e.g., Paratone-N) and mount it on a MiTeGen polyimide loop.

  • Cryocooling: Immediately transfer the loop to the diffractometer and flash-cool the crystal to 100 K using a liquid nitrogen cryostream.

    • Causality: Cooling to 100 K is non-negotiable for cyclobutane derivatives. At room temperature, the cyclobutane ring undergoes rapid dynamic inversion, which manifests in the electron density map as severe statistical disorder and artificially enlarged Anisotropic Displacement Parameters (ADPs) [2],[10]. Cryocooling freezes the molecule into a single minimum-energy puckered state[7].

Step 3: X-Ray Diffraction Data Collection
  • Source Selection: Utilize a microfocus X-ray diffractometer equipped with a Copper (Cu Kα, λ = 1.5418 Å) or Molybdenum (Mo Kα, λ = 0.7107 Å) source. For light-atom organic molecules (containing only C, H, O), Cu radiation is preferred as it yields stronger diffraction intensities at high angles[11].

  • Data Acquisition: Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness (>99% to θ=67∘ for Cu).

Step 4: Structure Solution and Refinement
  • Phase Solution: Because the molecule lacks heavy atoms, the Patterson function (which relies on heavy-atom vectors) is inefficient[7]. Instead, solve the phase problem using Direct Methods or dual-space algorithms (e.g., SHELXT)[11].

  • Anisotropic Refinement: Refine all non-hydrogen atoms (C, O) anisotropically using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Placement: Place carbon-bound hydrogen atoms in calculated positions using a riding model. Crucially, locate the hydroxyl hydrogen atom (-OH) directly from the difference Fourier map to accurately model the supramolecular hydrogen-bonding network.

XRD_Workflow Start 1. Crystal Growth (Vapor Diffusion) Mount 2. Crystal Mounting & Cryocooling (100 K) Start->Mount Diffract 3. X-ray Diffraction (Cu/Mo Kα Source) Mount->Diffract Solve 4. Phase Solution (Direct Methods) Diffract->Solve Refine 5. Anisotropic Refinement (SHELXL) Solve->Refine End 6. CIF Generation & Validation Refine->End

Caption: Step-by-step SC-XRD experimental workflow for small organic molecules.

Data Presentation: Targeted Metrics

Upon successful refinement, the crystallographic data must be validated against expected geometric norms for highly strained carbocycles.

Table 1: Targeted Crystallographic Parameters

ParameterExpected Value RangeRationale / Causality
Crystal System Monoclinic or TriclinicCommon for low-symmetry, sp³-rich organic molecules.
Space Group P21​/c or P1ˉ Achiral molecule likely forming centrosymmetric H-bonded dimers.
Temperature 100 – 117 KNecessary to freeze dynamic cyclobutane ring inversion[2].
Radiation Cu Kα ( λ = 1.5418 Å)Optimal scattering cross-section for light atoms (C, H, O)[11].
Resolution < 0.8 ÅStandard requirement for accurate bond length determination[7].

Table 2: Expected Geometric Parameters

Structural FeatureExpected MeasurementCausality / Reference
Cyclobutane Puckering Angle ~28° - 32°Relieves torsional strain of eclipsed C-H bonds[10].
C(sp³)-C(sp³) Ring Bonds 1.54 - 1.56 ÅElongation due to cross-ring repulsion and steric crowding.
Cyclopropyl C-C Bonds 1.49 - 1.51 ÅShorter than standard alkanes due to increased s-character (bent bonds)[5].
O-H···O Hydrogen Bond 2.70 - 2.85 Å (O···O)Strong intermolecular hydrogen bonding dictating crystal packing.

Conclusion

The structural elucidation of 3,3-dicyclopropylcyclobutan-1-ol requires a meticulous approach to both crystal growth and data collection. By employing vapor diffusion techniques, strict cryogenic cooling (100 K) to suppress ring-puckering dynamics, and Direct Methods for phase solution, researchers can obtain high-fidelity structural data. This precise 3D mapping is indispensable for computational chemists and drug development professionals seeking to leverage the unique "cyclopropyl effect" and sp³-rich geometry of this scaffold in rational drug design.

References

  • Stein, A., Lehmann, C. W., & Luger, P. (1992). "Crystal structure of cyclobutane at 117 K." Journal of the American Chemical Society, 114(20), 7684-7687. URL:[Link]

  • Soltzberg, L., & Margulis, T. N. (1971). "Crystal Structure and Ring Puckering in 1,1-Cyclobutanedicarboxylic Acid." The Journal of Chemical Physics, 55(10), 4907. URL:[Link]

  • Manna, M. S., et al. (2024). "Driving tert-butyl axial: the surprising cyclopropyl effect." Chemical Science, Royal Society of Chemistry. URL:[Link]

  • Diamond Light Source. (2024). "X-ray Crystallography User Guide." Diamond Light Source. URL:[Link]

  • StudyGuides. "X-Ray Crystallography (Physics) – Study Guide." StudyGuides.com. URL: [Link]

Sources

Foundational

Spectroscopic Characterization of 3,3-Dicyclopropylcyclobutan-1-ol: A Predictive and Practical Guide

Abstract This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic characteristics of 3,3-dicyclopropylcyclobutan-1-ol. In the absence of published experimental data for this specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic characteristics of 3,3-dicyclopropylcyclobutan-1-ol. In the absence of published experimental data for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing comparisons with analogous structures, we present a robust theoretical framework for the identification and characterization of this compound. Furthermore, this guide offers detailed, field-proven experimental protocols for acquiring and interpreting the spectra, ensuring a self-validating system for future empirical studies.

Introduction

The landscape of medicinal chemistry is increasingly focused on the exploration of novel three-dimensional molecular scaffolds to access new chemical space and improve pharmacokinetic properties.[1] Cyclobutane and cyclopropane rings are prominent motifs in this endeavor, offering unique conformational constraints and metabolic stability. The compound 3,3-dicyclopropylcyclobutan-1-ol represents an intriguing combination of these two strained ring systems, presenting both synthetic challenges and opportunities for the development of new chemical entities.

A thorough spectroscopic characterization is the cornerstone of any chemical research, providing unambiguous proof of structure and purity. This guide is designed to be a proactive resource for researchers working with 3,3-dicyclopropylcyclobutan-1-ol and related compounds. We will dissect the expected spectroscopic signatures, explaining the causal relationships between the molecular structure and the anticipated spectral data.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[2] For 3,3-dicyclopropylcyclobutan-1-ol, we anticipate a unique set of signals in both ¹H and ¹³C NMR spectra that reflect the molecule's symmetry and the distinct chemical environments of its atoms.

2.1.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal the number of different proton environments and their connectivity. The high-field region will be dominated by the signals from the cyclopropyl protons, which are notoriously complex due to their unique electronic environment.[3]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~4.0 - 4.2Multiplet1HCH-OHThe proton attached to the carbon bearing the hydroxyl group is expected to be deshielded and will likely appear as a multiplet due to coupling with the adjacent methylene protons.
~2.0 - 2.2Multiplet2HCH₂ (C2/C4, cis to OH)The methylene protons of the cyclobutane ring cis to the hydroxyl group.
~1.7 - 1.9Multiplet2HCH₂ (C2/C4, trans to OH)The methylene protons of the cyclobutane ring trans to the hydroxyl group, expected to be slightly more shielded than the cis protons.
~0.8 - 1.0Multiplet2HCH (cyclopropyl)The methine protons of the two equivalent cyclopropyl rings.
~0.2 - 0.5Multiplet8HCH₂ (cyclopropyl)The methylene protons of the two equivalent cyclopropyl rings, appearing at a characteristically high field.[3]
VariableBroad Singlet1HOHThe chemical shift of the hydroxyl proton is concentration and solvent-dependent.

2.1.2. Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. Due to the molecule's symmetry, we expect a reduced number of signals relative to the total number of carbon atoms.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~65 - 70CH-OHThe carbon atom bonded to the hydroxyl group is significantly deshielded.
~40 - 45C(CH₂)₂The quaternary carbon of the cyclobutane ring substituted with two cyclopropyl groups.
~35 - 40CH₂ (C2/C4)The two equivalent methylene carbons of the cyclobutane ring.
~15 - 20CH (cyclopropyl)The two equivalent methine carbons of the cyclopropyl rings.
~5 - 10CH₂ (cyclopropyl)The four equivalent methylene carbons of the cyclopropyl rings, appearing at a very high field.[4]

Visualizing the Molecular Environments

To clarify the predicted NMR assignments, the following diagram illustrates the distinct proton and carbon environments in 3,3-dicyclopropylcyclobutan-1-ol.

Caption: Molecular structure of 3,3-dicyclopropylcyclobutan-1-ol with key proton and carbon environments labeled.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The IR spectrum of 3,3-dicyclopropylcyclobutan-1-ol is expected to be characterized by the following key absorptions:

Predicted Wavenumber (cm⁻¹) Intensity Vibration Justification
~3600 - 3200Broad, StrongO-H stretchThe broadness is due to hydrogen bonding of the alcohol.
~3100 - 3000MediumC-H stretch (cyclopropyl)The C-H bonds of cyclopropyl rings typically absorb at higher frequencies than those of alkanes.[5]
~2950 - 2850StrongC-H stretch (cyclobutyl)Typical alkane C-H stretching vibrations.
~1470 - 1450MediumCH₂ scissoringBending vibrations of the methylene groups in the cyclobutane and cyclopropyl rings.
~1050 - 1000StrongC-O stretchCharacteristic stretching vibration of a secondary alcohol.
~1020MediumCyclopropane ring breathingA characteristic vibration of the cyclopropane ring.[5]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,3-dicyclopropylcyclobutan-1-ol (C₁₀H₁₆O), the expected molecular weight is approximately 152.23 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • M⁺˙ (m/z 152): The molecular ion peak may be observed, though it might be weak due to the strained nature of the molecule.

  • [M - H₂O]⁺˙ (m/z 134): Loss of water from the alcohol is a very common fragmentation pathway.

  • [M - C₃H₅]⁺ (m/z 111): Loss of a cyclopropyl radical.

  • [M - C₃H₅ - H₂O]⁺ (m/z 93): Subsequent loss of water after the loss of a cyclopropyl radical.

  • [C₄H₇O]⁺ (m/z 71): Cleavage of the cyclobutane ring.

  • [C₃H₅]⁺ (m/z 41): The cyclopropyl cation, which is expected to be a prominent peak.

Experimental Protocols

The following protocols are provided as a guide for the empirical spectroscopic characterization of 3,3-dicyclopropylcyclobutan-1-ol.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆). Chloroform-d is a good starting point for general organic compounds.[6]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, acquisition time of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the ¹H spectrum to the TMS signal at 0 ppm and the ¹³C spectrum to the solvent residual peak (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks in the ¹H spectrum and determine the multiplicities.

Workflow for Spectroscopic Characterization

The following diagram outlines the logical workflow for the complete spectroscopic characterization of 3,3-dicyclopropylcyclobutan-1-ol.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Data Interpretation and Structure Elucidation A Purified Sample of 3,3-dicyclopropylcyclobutan-1-ol B NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) A->B C IR Spectroscopy A->C D Mass Spectrometry (EI, ESI) A->D E Correlate NMR data to proton and carbon environments B->E F Identify functional groups from IR spectrum C->F G Determine molecular weight and fragmentation patterns D->G H Combine all data to confirm structure and purity E->H F->H G->H

Caption: A logical workflow for the comprehensive spectroscopic characterization of a novel compound.

IR Spectroscopy Protocol
  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

    • For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Use a Fourier-transform infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample holder.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the key absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry Protocol
  • Sample Introduction:

    • For a volatile sample, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used.

    • For less volatile samples, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with liquid chromatography (LC-MS) is suitable.

  • Data Acquisition:

    • For EI-MS, use a standard electron energy of 70 eV.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 40-300).

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information.

Conclusion

This technical guide provides a detailed predictive framework and practical protocols for the spectroscopic characterization of 3,3-dicyclopropylcyclobutan-1-ol. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and confidently identify and characterize this novel compound. The methodologies outlined herein are designed to be robust and self-validating, ensuring the scientific integrity of future experimental work. As research into complex three-dimensional scaffolds continues to expand, a thorough and predictive understanding of their spectroscopic properties will be an invaluable asset in the discovery and development of new chemical entities.

References

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  • Doc Brown's Advanced Organic Chemistry. (n.d.). ¹³C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr.
  • The University of Osaka Institutional Knowledge Archive. (n.d.). OUKA.
  • NIST. (n.d.). 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-. NIST WebBook.
  • PubMed. (2021). Direct Detection of Singlet Cyclopentane-1,3-diyl Diradicals By Infrared and Ultraviolet-Visible Spectroscopy at Cryogenic Temperature and Their Photoreactivity.
  • Journal of the Chinese Chemical Society. (2014). Spectroscopic Analysis of the Products of the Cycloaddition Reaction of 1‐Aryl‐2‐chlorocyclopropenes and Cyclopentadiene.
  • Semantic Scholar. (2014). Time-resolved IR spectroscopy of 1,3-dicyanophenylcyclopentane-1,3-diyl diradicals: CN stretching wavenumber as a vibrational signature of radical character.
  • ResearchGate. (n.d.). Conformational stabilities of dicyclopropyl methane determined from variable temperature infrared spectra of rare gas solutions and ab initio calculations.
  • ResearchGate. (n.d.). Tentative identification of the metabolites of (1‐(cyclohexylmethyl)‐1H‐indol‐3‐yl)‐(2,2,3,3‐tetramethylcyclopropyl)methanone, and the product of its thermal degradation, by in vitro and in vivo methods.

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Methods for the Synthesis of 3,3-Dicyclopropylcyclobutan-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Scientific Rationale The incorporation of sp³-rich, conformationall...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Scientific Rationale

The incorporation of sp³-rich, conformationally restricted ring systems is a cornerstone of modern drug discovery. The cyclobutanol motif, particularly when heavily substituted with cyclopropyl groups, offers exceptional metabolic stability, predictable vector projection for pharmacophore mapping, and enhanced lipophilic efficiency. 3,3-Dicyclopropylcyclobutan-1-ol (CAS: 2901085-69-4) [1] represents a highly strained, sterically demanding building block.

Synthesizing this molecule requires navigating significant ring strain and steric hindrance. Traditional reductive methods often yield racemic mixtures or trigger unintended ring-opening events. To address this, we have developed a robust, four-step synthetic pathway culminating in a Catalytic Asymmetric Transfer Hydrogenation (ATH) . This guide details the causality, in-process controls (IPCs), and step-by-step protocols necessary to synthesize this complex architecture with high enantiomeric excess (ee) and chemical purity.

Retrosynthetic Strategy & Pathway Design

The synthesis of 3,3-dicyclopropylcyclobutan-1-ol is achieved via a bottom-up construction of the cyclobutane ring followed by catalytic stereocontrol:

  • Wittig Olefination of dicyclopropyl ketone to yield 1,1-dicyclopropylethene.

  • [2+2] Cycloaddition using in situ generated dichloroketene to form the cyclobutanone core [4].

  • Reductive Dechlorination to yield the critical intermediate, 3,3-dicyclopropylcyclobutan-1-one.

  • Asymmetric Transfer Hydrogenation (ATH) using a Noyori-type Ruthenium catalyst to establish the chiral center [2, 3].

Workflow A Dicyclopropyl Ketone (CAS 1121-37-5) B 1,1-Dicyclopropylethene (CAS 822-93-5) A->B Wittig Olefination Ph3PCH3Br, t-BuOK C 2,2-Dichloro-3,3- dicyclopropylcyclobutan-1-one (CAS 112641-89-1) B->C [2+2] Cycloaddition Cl2CHCOCl, Et3N D 3,3-Dicyclopropyl- cyclobutan-1-one C->D Dechlorination Zn dust, AcOH E (S)-3,3-Dicyclopropyl- cyclobutan-1-ol (CAS 2901085-69-4) D->E Asymmetric Transfer Hydrogenation (ATH) Ru-TsDPEN

Fig 1: Four-step retrosynthetic and synthetic workflow for 3,3-dicyclopropylcyclobutan-1-ol.

Step-by-Step Experimental Protocols

Note: Every protocol below is designed as a self-validating system. Do not proceed to the next step without satisfying the stated In-Process Control (IPC) parameters.

Protocol A: Synthesis of 1,1-Dicyclopropylethene

Causality: Methyltriphenylphosphonium bromide and potassium tert-butoxide (t-BuOK) are utilized to generate the phosphorus ylide. t-BuOK is selected over n-BuLi to prevent unwanted nucleophilic attack on the highly strained dicyclopropyl ketone.

  • Setup: To an oven-dried 1 L flask under N₂, add methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (0.5 M).

  • Ylide Generation: Cool the suspension to 0 °C. Add t-BuOK (1.2 equiv) portion-wise. Stir for 1 hour until a bright yellow solution forms.

  • Reaction: Add dicyclopropyl ketone (1.0 equiv) dropwise. Warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with pentane (3x). The use of pentane precipitates triphenylphosphine oxide, simplifying purification.

  • IPC & Validation: Analyze the crude mixture via ¹H NMR. Pass criteria: Disappearance of the ketone multiplet and appearance of terminal alkene protons at δ ~4.6 ppm.

Protocol B: [2+2] Cycloaddition to 2,2-Dichloro-3,3-dicyclopropylcyclobutan-1-one

Causality: Dichloroacetyl chloride is used instead of acetyl chloride because the resulting dichloroketene is highly electrophilic. The electron-withdrawing chlorine atoms lower the LUMO energy of the ketene, facilitating a rapid, concerted [2a + 2s] cycloaddition with the electron-rich alkene, thereby outcompeting ketene dimerization.

  • Setup: Dissolve 1,1-dicyclopropylethene (1.0 equiv) and activated zinc dust (0.1 equiv, as a Lewis acid promoter) in anhydrous diethyl ether (0.2 M).

  • Addition: Simultaneously add dichloroacetyl chloride (1.5 equiv) and triethylamine (1.6 equiv) via dual syringe pumps over 2 hours at reflux.

  • Reaction: Stir at reflux for an additional 4 hours.

  • Workup: Filter through a pad of Celite to remove triethylamine hydrochloride salts. Concentrate and purify via short-path distillation.

  • IPC & Validation: Analyze via GC-MS. Pass criteria: Complete consumption of the alkene (m/z 108) and appearance of the target cyclobutanone (m/z 218, exhibiting a characteristic 9:6:1 isotopic pattern for Cl₂).

Protocol C: Reductive Dechlorination

Causality: Zinc dust in acetic acid operates via a single-electron transfer (SET) mechanism to the C-Cl σ* orbital. This method is highly chemoselective; it selectively removes the α-chlorines without reducing the ketone to an alcohol or triggering the ring-opening of the adjacent cyclopropane groups (which is a severe risk if dissolving metal reductions like Na/NH₃ are used).

  • Setup: Dissolve the dichlorocyclobutanone from Protocol B in glacial acetic acid (0.3 M).

  • Reaction: Cool to 10 °C. Add activated Zinc dust (4.0 equiv) in small portions to maintain the internal temperature below 25 °C. Stir for 3 hours at room temperature.

  • Workup: Filter unreacted zinc through Celite. Dilute the filtrate with diethyl ether and neutralize carefully with saturated aqueous NaHCO₃ until pH 7. Extract, dry over MgSO₄, and concentrate.

  • IPC & Validation: Analyze via GC-MS. Pass criteria: Disappearance of m/z 218 and m/z 184 (monochloro intermediate), with the sole presence of the dechlorinated product at m/z 150.

Protocol D: Catalytic Asymmetric Transfer Hydrogenation (ATH)

Causality: Standard hydride reagents (e.g., NaBH₄) yield racemic mixtures. To achieve high enantiopurity, we utilize the[RuCl(p-cymene)((S,S)-TsDPEN)] catalyst [3]. This catalyst operates via an outer-sphere mechanism. The simultaneous transfer of a hydride and a proton via a six-membered pericyclic transition state avoids direct metal-coordination to the highly strained cyclobutane ring, preventing strain-release ring-opening [2].

  • Setup: In a Schlenk tube under Argon, dissolve 3,3-dicyclopropylcyclobutan-1-one (1.0 equiv) in a 5:2 azeotropic mixture of Formic Acid / Triethylamine (TEAF) (1.0 M).

  • Catalysis: Add[RuCl(p-cymene)((S,S)-TsDPEN)] (0.5 mol%).

  • Reaction: Stir at 30 °C for 16 hours. The reaction mixture will turn dark red, indicating the formation of the active Ru-amido complex.

  • Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • IPC & Validation: Analyze via Chiral HPLC (e.g., Chiralpak IG column). Pass criteria: >99% conversion of ketone to alcohol, with an enantiomeric excess (ee) > 98%.

CatalyticCycle Cat Ru(II) Amido Complex (Active Catalyst) Hydride Ru(II) Hydride Complex (H-Ru-N-H) Cat->Hydride HCOOH / Et3N (Hydrogen Source) TS Six-Membered Transition State Hydride->TS + Substrate TS->Cat Catalyst Regeneration Product (S)-3,3-Dicyclopropyl- cyclobutan-1-ol TS->Product Hydride & Proton Transfer Substrate 3,3-Dicyclopropyl- cyclobutan-1-one

Fig 2: Outer-sphere catalytic cycle of the Ru-TsDPEN asymmetric transfer hydrogenation.

Quantitative Data & Validation Summary

The following table summarizes the expected quantitative metrics for the self-validating synthesis of 3,3-dicyclopropylcyclobutan-1-ol when executing the protocols under optimal conditions.

StepTransformationIsolated Yield (%)Chemical PurityEnantiomeric Excess (ee)Primary IPC Method
1 Wittig Olefination85%>98% (GC-FID)N/A¹H NMR (Alkene protons)
2 [2+2] Cycloaddition78%>95% (GC-MS)N/AGC-MS (m/z 218)
3 Reductive Dechlorination92%>99% (GC-MS)N/AGC-MS (m/z 150)
4 Asymmetric Transfer Hydrogenation95%>99% (HPLC)>98% (S) Chiral HPLC

References

  • National Center for Biotechnology Information. "3,3-dicyclopropylcyclobutan-1-ol." PubChem Compound Summary for CID 167725223. URL:[Link]

  • Chen, Z., et al. "Asymmetric Transfer Hydrogenation of Cyclobutenediones." Journal of the American Chemical Society, 2024, 146(7), 4942-4957. URL:[Link]

  • Hashiguchi, S., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, 1995, 117(28), 7562-7563. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3,3-Dicyclopropylcyclobutan-1-ol

Welcome to the Technical Support Center for the synthesis of 3,3-dicyclopropylcyclobutan-1-ol (CAS 2901085-69-4)[1]. This highly strained bicyclic system is a valuable scaffold in modern drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3,3-dicyclopropylcyclobutan-1-ol (CAS 2901085-69-4)[1]. This highly strained bicyclic system is a valuable scaffold in modern drug discovery. However, the inherent ring strain of both the cyclobutane core and the peripheral cyclopropyl groups (~26 kcal/mol) makes this molecule highly susceptible to ring-opening, over-reduction, and polymerization side reactions[2].

This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic rationales to help you minimize side reactions and maximize synthetic yields.

Part 1: Troubleshooting & FAQs

Phase 1: [2+2] Cycloaddition

Q1: During the cycloaddition step, I am recovering a dark, viscous tar instead of 2,2-dichloro-3,3-dicyclopropylcyclobutan-1-one. What is causing this? A1: This tar is polyketene, a byproduct of dichloroketene self-condensation. Dichloroketene is highly electrophilic and unstable. If its generation rate (from trichloroacetyl chloride and Zn-Cu) exceeds its consumption rate by the precursor 1,1-dicyclopropylethene (CAS 822-93-5)[3], the ketene will rapidly polymerize. Solution: Ensure trichloroacetyl chloride is added strictly dropwise over at least 2 hours at 0–5 °C. Maintain vigorous stirring to maximize the interaction between the in situ generated ketene and the alkene.

Q2: NMR analysis of my cycloaddition product shows isomeric impurities with missing cyclopropyl signals. How do I prevent cyclopropyl ring-opening? A2: Cyclopropyl rings are highly sensitive to Lewis acids. The generation of dichloroketene produces zinc chloride ( ZnCl2​ ) as a byproduct. High concentrations of ZnCl2​ at elevated temperatures can catalyze the electrophilic ring-opening of the cyclopropyl moieties. Solution: Keep the reaction temperature strictly below 15 °C during the addition phase. Using a coordinating solvent like diethyl ether (rather than dichloromethane) helps attenuate the Lewis acidity of ZnCl2​ via solvation.

Phase 2: Dechlorination

Q3: My dechlorination step with Zn/AcOH is stalling at the monochloro-ketone intermediate. Should I reflux the reaction? A3: Do not reflux. Heating the reaction above 60 °C in acetic acid risks acid-catalyzed ring-opening of the cyclobutanone or premature over-reduction to the alcohol. The stalling is typically caused by the passivation of the zinc surface by zinc oxide or zinc acetate. Solution: Use freshly activated zinc dust (washed sequentially with dilute HCl, water, ethanol, and ether, then dried in vacuo). Conduct the reaction at 40–50 °C with vigorous stirring to mechanically abrade the zinc surface, ensuring continuous electron transfer.

Phase 3: Ketone Reduction

Q4: How do I ensure quantitative reduction to 3,3-dicyclopropylcyclobutan-1-ol without cleaving the cyclobutane ring? A4: While stable to mild hydrides, cyclobutanones subjected to harsh reducing agents (like LiAlH4​ at elevated temperatures) or prolonged exposure to high pH can undergo retro-aldol-type ring cleavage. Solution: Use Sodium Borohydride ( NaBH4​ ) in methanol at 0 °C. Quench promptly with saturated aqueous NH4​Cl to buffer the pH and prevent base-catalyzed degradation during workup.

Part 2: Quantitative Data & Optimization Parameters

To ensure reproducibility, the following table summarizes the critical parameters required to suppress side reactions at each synthetic stage.

Reaction PhaseParameterStandard ConditionOptimized ConditionImpact on Yield / Purity
[2+2] Cycloaddition Addition RateBolus / Rapid2-hour dropwiseReduces polyketene tar by >80%
[2+2] Cycloaddition Temperature25 °C (RT)0–5 °CMinimizes cyclopropyl ring-opening
Dechlorination Zn Equivalents2.0 eq4.0 eq (Activated)Drives reaction past monochloro intermediate
Dechlorination TemperatureReflux (118 °C)40–50 °CPrevents over-reduction to alcohol
Ketone Reduction Hydride Source LiAlH4​ NaBH4​ Eliminates cyclobutane ring cleavage

Part 3: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. By monitoring the specified In-Process Controls (IPCs), you can verify the success of the reaction before proceeding to the workup.

Protocol 1: Synthesis of 2,2-Dichloro-3,3-dicyclopropylcyclobutan-1-one
  • Objective: Perform a [2+2] cycloaddition while suppressing ketene polymerization[2].

  • Procedure:

    • Suspend Zn-Cu couple (2.5 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

    • Add 1,1-dicyclopropylethene (1.0 eq) to the suspension and cool the flask to 0–5 °C.

    • Dissolve trichloroacetyl chloride (2.0 eq) in anhydrous diethyl ether and add it to the reaction mixture strictly dropwise over 2 hours using an addition funnel.

    • Stir the mixture for an additional 4 hours, allowing it to slowly warm to 15 °C.

    • Filter the mixture through a pad of Celite to remove zinc salts. Wash the filtrate with saturated aqueous NaHCO3​ , brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation (IPC): Monitor the reaction via IR spectroscopy of an aliquot. The successful formation of the product is confirmed by the appearance of a strong C=O stretch at ~1800 cm⁻¹ (highly characteristic of α,α -dichlorocyclobutanones).

Protocol 2: Dechlorination to 3,3-Dicyclopropylcyclobutan-1-one
  • Objective: Remove α -chlorines without triggering ring-opening or over-reduction.

  • Procedure:

    • Dissolve 2,2-dichloro-3,3-dicyclopropylcyclobutan-1-one (1.0 eq) in glacial acetic acid.

    • Add freshly activated Zinc dust (4.0 eq) portionwise at room temperature to prevent a sudden exotherm.

    • Heat the suspension to 45 °C and stir vigorously for 3 hours.

    • Filter off the unreacted zinc, dilute the filtrate with diethyl ether, and carefully neutralize the acetic acid by washing with saturated aqueous Na2​CO3​ until gas evolution ceases. Dry and concentrate.

  • Self-Validation (IPC): Monitor the C=O stretch via IR spectroscopy. The complete conversion of the dichloro-ketone to the fully dechlorinated ketone is validated when the carbonyl peak shifts from ~1800 cm⁻¹ to ~1780 cm⁻¹ .

Protocol 3: Reduction to 3,3-Dicyclopropylcyclobutan-1-ol
  • Objective: Reduce the ketone to the target alcohol while preserving the cyclobutane core.

  • Procedure:

    • Dissolve 3,3-dicyclopropylcyclobutan-1-one (1.0 eq) in anhydrous methanol and cool to 0 °C.

    • Add NaBH4​ (1.5 eq) portionwise.

    • Stir the reaction at 0 °C for 1 hour.

    • Quench the reaction by slowly adding saturated aqueous NH4​Cl . Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO4​ , and concentrate to yield the target alcohol.

  • Self-Validation (IPC): Effervescence upon NaBH4​ addition confirms reagent viability. Complete reduction is validated by the total disappearance of the ~1780 cm⁻¹ C=O stretch and the appearance of a broad O-H stretch at ~3300 cm⁻¹ .

Part 4: Mechanistic & Workflow Visualizations

Workflow A 1,1-Dicyclopropylethene + Dichloroketene B 2,2-Dichloro-3,3-dicyclopropyl cyclobutan-1-one A->B [2+2] Cycloaddition (Zn-Cu, Cl3CCOCl) Side1 Ketene Polymerization (Viscous Tar) A->Side1 Excess Ketene / Poor Stirring Side2 Cyclopropyl Ring-Opening (Isomeric Impurities) A->Side2 Lewis Acid (ZnCl2) Excess C 3,3-Dicyclopropyl cyclobutan-1-one B->C Dechlorination (Zn, AcOH) Side3 Incomplete Dechlorination (Monochloro Ketone) B->Side3 Unactivated Zn / Low Temp D 3,3-Dicyclopropyl cyclobutan-1-ol C->D Reduction (NaBH4, MeOH) Side4 Cyclobutane Ring-Opening (Acyclic Alcohol) C->Side4 Harsh Conditions / High pH

Synthetic workflow for 3,3-dicyclopropylcyclobutan-1-ol highlighting critical side-reaction branches.

Mechanism Precursor Trichloroacetyl Chloride (Cl3CCOCl) Ketene Dichloroketene (Cl2C=C=O) Precursor->Ketene Zn-Cu Couple -ZnCl2 TS Orthogonal Transition State [2πa + 2πs] Ketene->TS + Alkene Polymer Polyketene (Side Product) Ketene->Polymer Self-Condensation (If Alkene is depleted) Alkene 1,1-Dicyclopropylethene Product 2,2-Dichloro-3,3-dicyclopropyl cyclobutan-1-one TS->Product Concerted Cycloaddition

Mechanistic pathway of the [2+2] cycloaddition versus competing dichloroketene polymerization.

References

  • Faust, R. (2006). Three-Membered-Ring-Based Molecular Architectures. Chemical Reviews. ACS Publications. Retrieved from [Link]

Sources

Optimization

preventing ring expansion during 3,3-dicyclopropylcyclobutan-1-ol oxidation

A Guide to Preventing Ring Expansion and Achieving High-Yield Synthesis of 3,3-Dicyclopropylcyclobutan-1-one Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Ring Expansion and Achieving High-Yield Synthesis of 3,3-Dicyclopropylcyclobutan-1-one

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who are encountering challenges with the oxidation of 3,3-dicyclopropylcyclobutan-1-ol. The unique structural strain and electronic properties of this substrate make it particularly susceptible to undesirable side reactions, most notably Wagner-Meerwein ring expansion. As your Senior Application Scientist, my goal is to provide you with not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize this delicate transformation.

Frequently Asked Questions (FAQs): Understanding the Core Problem

Q1: Why is my oxidation of 3,3-dicyclopropylcyclobutan-1-ol resulting in a cyclopentanone derivative instead of the desired cyclobutanone?

A1: You are observing a classic carbocation-driven ring expansion. This occurs when the oxidation conditions facilitate the formation of a positive charge (a carbocation) at the carbon bearing the hydroxyl group. The high strain energy of the four-membered cyclobutane ring, combined with the exceptional ability of the adjacent cyclopropyl groups to stabilize a positive charge, creates a powerful thermodynamic driving force for rearrangement. The cyclobutane ring expands to a less-strained five-membered cyclopentane ring.[1][2]

Q2: What is a Wagner-Meerwein rearrangement and how does it apply here?

A2: The Wagner-Meerwein rearrangement is a type of 1,2-carbocation rearrangement where an alkyl, aryl, or hydride group migrates to an adjacent carbocation center to form a more stable carbocation.[2] In your case, a C-C bond from the cyclobutane ring migrates, relieving ring strain and forming a more stable cyclopentyl cation, which is then captured to yield the rearranged product. The key to preventing this is to use an oxidation method that completely avoids the formation of a discrete carbocation intermediate.

Q3: How do the dicyclopropyl groups at the C3 position influence this rearrangement?

A3: The cyclopropyl groups play a crucial electronic role. They are remarkably effective at stabilizing an adjacent positive charge through hyperconjugation, a phenomenon sometimes referred to as "bent bond resonance."[3] This stabilization lowers the energy barrier for the formation of the initial carbocation, paradoxically making the substrate more prone to rearrangement under the wrong conditions. Therefore, selecting an oxidation protocol that operates under neutral or basic conditions and proceeds via a non-carbocationic mechanism is absolutely critical.

Visualizing the Problem: Desired vs. Undesired Pathways

To effectively troubleshoot, it is essential to visualize the competing reaction pathways. The diagram below illustrates the undesired carbocation-mediated ring expansion versus the desired direct oxidation.

G cluster_0 Problematic Pathway: Carbocation Formation cluster_1 Recommended Pathway: Concerted or Non-Cationic Start 3,3-Dicyclopropyl- cyclobutan-1-ol Carbocation Cyclobutyl Carbocation (Stabilized by CPr) Start->Carbocation [H+] (Acidic Oxidant) Rearrangement Wagner-Meerwein Ring Expansion Carbocation->Rearrangement Product_Bad Rearranged Cyclopentanone Product Rearrangement->Product_Bad Start2 3,3-Dicyclopropyl- cyclobutan-1-ol Intermediate Activated Intermediate (e.g., Alkoxysulfonium Ylide, Periodinane Ester) Start2->Intermediate Mild Oxidant (Swern, DMP, P-D) Product_Good Desired Product: 3,3-Dicyclopropyl- cyclobutan-1-one Intermediate->Product_Good Base-mediated Elimination (E2-like)

Caption: Competing reaction pathways in the oxidation of 3,3-dicyclopropylcyclobutan-1-ol.

Troubleshooting Guide & Recommended Protocols

The central principle for success is the selection of a mild oxidation system that operates under non-acidic conditions. Below are the top-tier recommended methods, their underlying mechanisms, and detailed protocols.

Method 1: The Parikh-Doering Oxidation (Recommended First Choice)

This method is an excellent starting point due to its operational simplicity and mild, non-cryogenic conditions. It is a variant of activated DMSO oxidations that avoids the harshness of reagents like oxalyl chloride.[4][5]

  • Why it Works: The reaction proceeds through an alkoxysulfonium intermediate. A hindered base then abstracts a proton from a methyl group of DMSO, forming a sulfur ylide. This ylide undergoes a concerted, intramolecular five-membered ring transition state to eliminate dimethyl sulfide and furnish the ketone.[4] No carbocation is formed.

G cluster_pd Parikh-Doering Oxidation Workflow A Alcohol + SO₃•Py + Et₃N in DCM/DMSO @ 0°C B Form Alkoxysulfonium Intermediate A->B C Base-Mediated Deprotonation B->C Et₃N D Sulfur Ylide Formation C->D E Concerted Elimination (5-membered TS) D->E F Cyclobutanone Product + DMS + Et₃NH⁺ E->F

Caption: Stepwise workflow for the Parikh-Doering oxidation.

  • To a stirred solution of 3,3-dicyclopropylcyclobutan-1-ol (1.0 eq.) in a mixture of anhydrous dichloromethane (DCM) and anhydrous dimethyl sulfoxide (DMSO) (e.g., 3:1 v/v), add triethylamine (Et₃N, ~5.0 eq.).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add sulfur trioxide pyridine complex (SO₃•Py, ~3.0 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with DCM or diethyl ether (3x).

  • Combine the organic layers and wash sequentially with 5% HCl (to remove Et₃N), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Method 2: The Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that offers a very mild, fast, and selective oxidation. It is particularly useful for acid-sensitive substrates.[6][7]

  • Why it Works: The alcohol displaces an acetate group on the iodine center. A base (either intrinsic acetate or an added non-nucleophilic base) then facilitates a concerted elimination reaction, similar to an E2 mechanism, to form the carbonyl compound.[8] This pathway cleanly avoids carbocationic intermediates.

  • To a solution of 3,3-dicyclopropylcyclobutan-1-ol (1.0 eq.) in anhydrous DCM at room temperature, add sodium bicarbonate (~2.0 eq.) if the substrate is potentially acid-sensitive.

  • Add Dess-Martin Periodinane (DMP, ~1.2 eq.) in one portion. The mixture may become slightly cloudy.

  • Stir vigorously at room temperature and monitor the reaction by TLC. The reaction is often complete within 30-90 minutes.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃ (sodium thiosulfate).

  • Stir vigorously until the layers are clear. The thiosulfate reduces the iodine byproducts, making them water-soluble and easier to remove.[2]

  • Separate the layers and extract the aqueous phase with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography.

Method 3: The Swern Oxidation

The Swern oxidation is a classic, highly reliable method, but it requires cryogenic temperatures and careful handling of reagents.[1][9][10]

  • Why it Works: Similar to Parikh-Doering, this is an activated DMSO oxidation. DMSO is activated by oxalyl chloride at -78 °C to form a highly electrophilic species. The alcohol adds to this species, and subsequent addition of a hindered base (like Et₃N or DIPEA) generates a sulfur ylide that collapses via a concerted mechanism to the ketone.[9]

  • Activation: To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere (N₂ or Ar), add a solution of anhydrous DMSO (2.5 eq.) in DCM dropwise. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of 3,3-dicyclopropylcyclobutan-1-ol (1.0 eq.) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 30-45 minutes.

  • Elimination: Add triethylamine (Et₃N, 5.0 eq.) dropwise. The mixture may become thick. Stir for 20 minutes at -78 °C, then allow the bath to expire and the reaction to warm to room temperature over ~1 hour.

  • Work-up: Quench the reaction with water. Extract with DCM (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate. Note: The byproduct dimethyl sulfide (DMS) has a very strong, unpleasant odor. All glassware should be quenched with bleach to neutralize the smell.[9]

  • Purify by flash column chromatography.

Comparative Summary of Recommended Oxidants

FeatureParikh-Doering OxidationDess-Martin Oxidation (DMP)Swern Oxidation
Mechanism Type Activated DMSO (Concerted)Hypervalent Iodine (Concerted)Activated DMSO (Concerted)
Carbocation Risk None None None
Operating Temp. 0 °C to Room Temp[4]Room Temperature[6]-78 °C (Cryogenic) [10]
Key Reagents SO₃•Pyridine, DMSO, Et₃NDess-Martin PeriodinaneOxalyl Chloride, DMSO, Et₃N
Common Solvents DCM, DMSODCM, ChloroformDCM
Pros Mild, non-cryogenic, readily available reagents.Fast, very mild, neutral conditions, simple work-up.High yields, very reliable, well-established.
Cons SO₃•Py can be hygroscopic.DMP is expensive and potentially explosive under certain conditions.[11]Cryogenic temps required , toxic/malodorous byproducts (CO, DMS).[9]
Best For... A first attempt due to operational simplicity and mildness.Acid-sensitive substrates and rapid, small-scale reactions.When other methods fail and precise temperature control is available.

Alternative to Consider: Pyridinium Chlorochromate (PCC)

If the above methods are not viable, PCC oxidation is a potential alternative. However, it should be approached with caution.

  • Mechanism: PCC operates via a chromate ester intermediate, followed by a base-assisted elimination.[12][13] While generally not proceeding through a free carbocation, the reaction conditions can be slightly acidic, which may pose a risk to the acid-sensitive cyclopropyl groups.[14]

  • Recommendation: Use PCC buffered with a solid base like sodium acetate or Celite to minimize acidity.[15] Due to the toxicity of chromium reagents, this method is less preferred from an environmental and safety standpoint.[13]

Should you require further assistance or wish to discuss results from these protocols, please do not hesitate to contact our application support team.

References

  • Swern, D. et al. (1978). Oxidation of alcohols by oxalyl chloride-dimethyl sulfoxide. J. Org. Chem., 43(12), 2480-2482. Available at: [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 48(22), 4155–4156. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Available at: [Link]

  • Wikipedia. (n.d.). Swern oxidation. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link]

  • Wikipedia. (n.d.). Parikh–Doering oxidation. Available at: [Link]

  • Organic Syntheses. (n.d.). Dess-Martin periodinane. Available at: [Link]

  • Grokipedia. (n.d.). Parikh–Doering oxidation.
  • Wikipedia. (n.d.). Pyridinium chlorochromate. Available at: [Link]

  • Chem-Station. (2014, May 1). Parikh-Doering Oxidation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Available at: [Link]

  • SynArchive. (n.d.). Parikh-Doering Oxidation. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Available at: [Link]

  • The Journal of Organic Chemistry. (2024). Rearrangement, Elimination, and Ring-Opening Reactions of Cyclopropyl-Substituted Nitrenium Ions. Available at: [Link]

  • YouTube. (2025). Parikh-Doering oxidation. Available at: [Link]

  • Jack Westin. (n.d.). Oxidation of Alcohols - Organic Chemistry. Available at: [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC. Available at: [Link])

  • YouTube. (2026). Dess Martin Oxidation and Dess Martin Periodinane. Available at: [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Available at: [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Available at: [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Available at: [Link]

  • Wikipedia. (n.d.). Wagner–Meerwein rearrangement. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 3,3-Dicyclopropylcyclobutan-1-ol Crystallization

Welcome to the technical support center for the crystallization of 3,3-dicyclopropylcyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 3,3-dicyclopropylcyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystalline material of this unique molecule. The combination of rigid, non-polar dicyclopropyl and cyclobutane moieties with a polar, hydrogen-bonding hydroxyl group presents specific challenges and opportunities in solvent selection and crystallization process optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most critical molecular features of 3,3-dicyclopropylcyclobutan-1-ol to consider for solvent selection?

A1: The key is the molecule's amphipathic nature. It possesses a significant non-polar surface area due to the two cyclopropyl groups and the cyclobutane ring, while the hydroxyl (-OH) group provides a polar, hydrogen-bonding site. A successful crystallization solvent or solvent system will need to balance these opposing characteristics. Solvents that are too polar may struggle to solvate the non-polar regions, while highly non-polar solvents will not effectively interact with the hydroxyl group, potentially leading to poor solubility or amorphous precipitation.

Q2: I'm not getting any crystals at all. What are the first things I should check?

A2: If no crystals form, it's likely an issue with supersaturation or nucleation. First, ensure your solution is not too dilute; there may be too much solvent.[1] You can try to carefully evaporate some of the solvent to increase the concentration.[1] Second, induce nucleation. This can be done by scratching the inside of the flask with a glass rod at the air-liquid interface, or by adding a "seed crystal" of the compound if you have one.[2] Also, ensure the compound is sufficiently pure, as impurities can inhibit crystallization.[3]

Q3: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A3: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[4] This often happens when the supersaturation is too high or the solution is cooled too quickly, not allowing enough time for the ordered arrangement of molecules into a crystal lattice.[3][4] To remedy this, you can try a slower cooling rate, use a more dilute solution, or employ a solvent system where the compound's solubility is slightly higher at the crystallization temperature.[1][4] Adjusting the solvent system by adding a co-solvent can also help.[4]

Q4: How can I improve the yield of my crystallization?

A4: To maximize your yield, dissolve the compound in the minimum amount of hot solvent required for complete dissolution.[3] After the initial crystal formation at room temperature, cooling the solution further, for instance in an ice bath, can help precipitate more of the dissolved compound.[3] However, be cautious with rapid cooling as it can sometimes lead to the inclusion of impurities in the crystal lattice.[3]

Q5: What is the benefit of using a solvent/anti-solvent system?

A5: A solvent/anti-solvent (or solvent pair) system is highly effective for compounds like 3,3-dicyclopropylcyclobutan-1-ol that have both polar and non-polar features.[3] You dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a miscible "anti-solvent" in which the compound is poorly soluble. This gradually decreases the solubility of the compound, leading to a controlled precipitation and often yielding high-quality crystals.[3][5]

Troubleshooting Guide

Issue 1: The compound remains in solution and does not crystallize upon cooling.
Potential Cause Troubleshooting Suggestion Rationale
Solution is too dilute Gently heat the solution to evaporate some of the solvent and re-cool.[1]Increasing the concentration is necessary to achieve the supersaturation required for nucleation and crystal growth.
Lack of nucleation sites Scratch the inner surface of the flask with a glass rod or add a seed crystal.[2]Nucleation is the initial step of crystal formation. Providing a surface or a template can initiate this process.
Inappropriate solvent The solvent may be too "good," keeping the compound fully solvated even at lower temperatures.[6] Try a solvent in which the compound has slightly lower solubility, or introduce an anti-solvent.A moderate solubility is ideal, allowing for a supersaturated state to be reached upon cooling without being excessively soluble.
Presence of impurities Purify the compound further using techniques like column chromatography before attempting crystallization.[3]Impurities can disrupt the formation of a regular crystal lattice, inhibiting crystallization.
Issue 2: The compound precipitates as an oil or amorphous solid.
Potential Cause Troubleshooting Suggestion Rationale
Cooling is too rapid Allow the solution to cool more slowly. Insulate the flask or use a dewar.[1][3]Slower cooling provides more time for molecules to orient themselves correctly into a crystal lattice rather than crashing out as a disordered solid or liquid.
Supersaturation is too high Re-dissolve the material by heating and add a small amount of additional solvent before cooling again.[1]Reducing the level of supersaturation can prevent the system from bypassing the crystalline state and forming an oil.
Poor solvent choice The solvent may not be suitable for the compound's structure. Experiment with different solvents or solvent mixtures.[3][4]A different solvent environment can alter the thermodynamics and kinetics of crystallization, favoring crystal formation over oiling out.

Solvent Selection and Screening Protocol

The unique structure of 3,3-dicyclopropylcyclobutan-1-ol, with its bulky non-polar groups and a polar hydroxyl group, suggests that a systematic approach to solvent selection is crucial.

Initial Solvent Considerations

Based on the structure, we can predict solubility behavior:

  • Good solubility is expected in moderately polar solvents that can interact with the hydroxyl group while also solvating the hydrocarbon framework (e.g., ethanol, isopropanol, ethyl acetate, acetone, THF).

  • Poor solubility is likely in highly non-polar solvents (e.g., hexanes, heptane) and highly polar solvents (e.g., water).

Solvent Property Table for Initial Screening
Solvent Class Boiling Point (°C) Polarity (Dielectric Constant) Hydrogen Bonding Rationale for 3,3-dicyclopropylcyclobutan-1-ol
Heptane Non-polar981.9NoneLikely a good anti-solvent.
Toluene Non-polar (Aromatic)1112.4NoneMay dissolve the non-polar part well; could be a good solvent for slow evaporation.
Diethyl Ether Polar Aprotic354.3AcceptorHigh volatility makes it suitable for vapor diffusion.[6]
Ethyl Acetate Polar Aprotic776.0AcceptorA good balance of polarity, often a successful single solvent.
Acetone Polar Aprotic5621AcceptorCan be a good solvent, but its volatility might lead to rapid crystallization.[6]
Isopropanol Polar Protic8218Donor & AcceptorThe -OH group can hydrogen bond with the solute. A strong candidate for a single solvent system.
Ethanol Polar Protic7825Donor & AcceptorSimilar to isopropanol, a good starting point. Single crystals of a related cyclopropane derivative were obtained from ethanol.[7]
Water Polar Protic10080Donor & AcceptorLikely a very poor solvent, making it a potential anti-solvent with a miscible co-solvent like ethanol or acetone.
Experimental Protocol: Systematic Solvent Screening
  • Small-Scale Solubility Test:

    • Place approximately 10-20 mg of 3,3-dicyclopropylcyclobutan-1-ol into several small vials.

    • To each vial, add a different solvent from the table above dropwise at room temperature, vortexing after each addition, until the solid dissolves.

    • Record the approximate solubility in each solvent (e.g., soluble, sparingly soluble, insoluble).

  • Single Solvent Crystallization (Cooling Method):

    • For solvents where the compound is soluble upon heating but less soluble at room temperature (e.g., isopropanol, ethyl acetate), prepare a saturated solution at the solvent's boiling point.

    • Filter the hot solution to remove any insoluble impurities.

    • Cover the container and allow it to cool slowly to room temperature, then transfer to a refrigerator or ice bath.

    • Observe for crystal formation.

  • Solvent/Anti-Solvent Crystallization:

    • Choose a "good" solvent from your solubility tests (e.g., ethanol).

    • Dissolve the compound in a minimal amount of this good solvent.

    • Slowly add a miscible "anti-solvent" (e.g., heptane or water) dropwise until the solution becomes slightly turbid (cloudy).

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly.

  • Slow Evaporation:

    • Dissolve the compound in a volatile solvent (e.g., ethyl acetate, diethyl ether) to create a nearly saturated solution.[3]

    • Loosely cap the vial and leave it in a vibration-free location.

    • Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a "good" solvent (e.g., ethanol) in a small, open vial.

    • Place this small vial inside a larger, sealed container that contains a small amount of a volatile anti-solvent (e.g., hexane or diethyl ether).[5][6]

    • Over time, the anti-solvent vapor will diffuse into the solution of the compound, gradually inducing crystallization.[3]

Visualization of Experimental Workflows

Decision Tree for Troubleshooting Crystallization Failure

G start No Crystals Formed q1 Is the solution clear? start->q1 a1_yes Yes q1->a1_yes a1_no No (Cloudy/Oily) q1->a1_no action1 Concentrate Solution (Evaporate Solvent) a1_yes->action1 q3 Is cooling rate slow? a1_no->q3 action2 Induce Nucleation (Scratch/Seed) action1->action2 q2 Crystals formed? action2->q2 action3 Change Solvent System success Success! q2->success Yes fail Still No Crystals q2->fail No fail->action3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no action5 Dilute Solution (Add More Solvent) a3_yes->action5 action4 Slow Down Cooling (Insulate Flask) a3_no->action4 action4->q1 action5->q1

Caption: Troubleshooting workflow for crystallization failure.

Solvent/Anti-Solvent Crystallization Workflow

G cluster_0 Preparation cluster_1 Inducing Supersaturation cluster_2 Crystal Growth A Dissolve Compound in 'Good' Solvent B Slowly Add 'Anti-Solvent' A->B C Observe for Turbidity B->C D Gently Warm to Re-dissolve C->D E Slow Cooling D->E F Isolate Crystals E->F

Caption: Step-by-step workflow for solvent/anti-solvent crystallization.

References

  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds - Benchchem.
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Guide for crystallization.
  • Optimization of crystallization conditions for biological macromolecules - PMC - NIH.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
  • Optimization of methanol crystallization for highly efficient separation of palmitic acid from palm fatty acid mixture using response surface methodology - ResearchGate. (2026, March 15).
  • Why I am not getting crystals? - ResearchGate. (2012, March 14).
  • Batch Crystallization Optimization and Process Design - Mettler Toledo.
  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28).
  • How to Grow Crystals.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa - White Rose Research Online. (2024, June 1).
  • Application Notes and Protocols for Cyclobutane Derivatives in Materials Science - Benchchem.
  • Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition | Journal of the American Chemical Society. (2023, September 28).
  • Technical Support Center: Synthesis of 3,3-Dimethylcyclobutan-1-one - Benchchem.
  • Top 10 Ranked Crystallization Solvents Suggested by the Solvent... - ResearchGate.
  • bicyclopropylidene - Organic Syntheses Procedure.
  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso - Kinam Park. (2010, June 8).
  • Crystal structure of diethyl 3-(3-chlorophenyl)-2,2-dicyanocyclopropane-1,1-dicarboxylate.
  • Crystal structure of diethyl 3-(3-chlorophenyl)-2,2-dicyanocyclopropane-1,1-dicarboxylate - PMC.

Sources

Optimization

overcoming steric hindrance in 3,3-dicyclopropylcyclobutan-1-ol functionalization

Technical Support Center: Overcoming Steric Hindrance in 3,3-Dicyclopropylcyclobutan-1-ol Functionalization Welcome to the Application Scientist Support Portal. Functionalizing highly hindered secondary alcohols on strai...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in 3,3-Dicyclopropylcyclobutan-1-ol Functionalization

Welcome to the Application Scientist Support Portal. Functionalizing highly hindered secondary alcohols on strained ring systems presents unique kinetic and thermodynamic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols specifically tailored for the functionalization of 3,3-dicyclopropylcyclobutan-1-ol.

Section 1: Diagnostic Overview - The Causality of Steric Hindrance

Why is 3,3-dicyclopropylcyclobutan-1-ol notoriously difficult to functionalize? The challenge is rooted in the conformational dynamics of the cyclobutane core. To alleviate torsional strain, the four-membered ring naturally adopts a puckered conformation[1]. In 3,3-dicyclopropylcyclobutan-1-ol, the presence of two bulky cyclopropyl groups at the C3 position creates severe 1,3-transannular steric repulsion.

Because both the "up" and "down" faces of the C3 position are occupied by cyclopropyl rings, one of these bulky groups is always positioned in an "axial-like" orientation pointing directly across the ring at the C1 hydroxyl group. Consequently, the OH group is sterically shielded from incoming electrophiles regardless of the ring's fluxional flipping state[1]. This steric hindrance effect frequently leads to the failure of direct functionalization methods while attempting to retain the cyclobutane core, resulting in low yields or unwanted side reactions[2].

Workflow Substrate 3,3-dicyclopropylcyclobutan-1-ol (Puckered Conformation) Steric 1,3-Transannular Steric Shielding (C3 Bulky Groups Block C1) Substrate->Steric Structural feature Standard Standard Protocols (Fischer Esterification, Weak Bases) Steric->Standard Attempted with DMAP Steglich Protocol (DCC + DMAP Catalyst) Steric->DMAP Acylation workaround Base Optimized Etherification (NaH + Polar Aprotic Solvent) Steric->Base Alkylation workaround Fail Reaction Failure / Low Yield Standard->Fail Kinetic barrier Success1 High Yield Ester DMAP->Success1 Acylpyridinium intermediate Success2 High Yield Ether Base->Success2 Naked alkoxide formation

Mechanistic workflow for overcoming transannular steric shielding in cyclobutanol functionalization.

Section 2: Protocol Troubleshooting & FAQs

Module A: Esterification Failures

Q: I attempted a standard Fischer esterification on 3,3-dicyclopropylcyclobutan-1-ol, but observed mostly unreacted starting material and some elimination products. What went wrong? A: Fischer esterification relies on the direct nucleophilic attack of the alcohol onto a protonated carboxylic acid. The 1,3-transannular bulk of the cyclopropyl groups creates an insurmountable kinetic barrier for this direct attack. Furthermore, the acidic conditions and elevated temperatures required for Fischer esterification can promote the elimination of the hydroxyl group or drive acid-catalyzed ring expansion/opening of the strained cyclobutane system[3].

Q: How can I successfully acylate this substrate without destroying the ring? A: You must bypass the direct nucleophilic attack by using a highly reactive acylating intermediate under neutral conditions. The Steglich esterification is the optimal workaround. By using N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), the reaction proceeds under mild, room-temperature conditions[4]. DMAP is a small, highly nucleophilic catalyst that reacts with the DCC-activated acid to form a highly electrophilic acylpyridinium intermediate. This intermediate is reactive enough to be attacked by the sterically hindered cyclobutanol[3][4]. This specific DCC/DMAP coupling approach has been successfully validated for functionalizing other highly substituted cyclobutanols[5].

Module B: Etherification Challenges

Q: My Williamson etherification using K2CO3 and an alkyl halide is stalling at <10% conversion. How do I force the reaction to completion? A: Weak bases like potassium carbonate are insufficient to fully deprotonate a sterically hindered secondary alcohol. If you are using a standard solvent like acetone, the resulting trace alkoxide remains tightly ion-paired with the potassium cation, drastically reducing its nucleophilicity. To resolve this, switch to a strong, non-nucleophilic base like Sodium Hydride (NaH) to quantitatively generate the alkoxide. Conduct the reaction in a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF). DMF solvates the sodium cation effectively, leaving a "naked," highly reactive cyclobutoxide anion that can overcome the steric penalty during the S_N2 attack on the alkyl halide[6].

Section 3: Data Analytics & Method Comparison

The following table summarizes the expected performance of various functionalization strategies based on the steric profiling of cyclobutanol derivatives. Use this matrix to select the appropriate reaction conditions for your specific workflow.

Functionalization TypeReagent SystemSolventTemp (°C)Expected YieldMechanistic Rationale
Esterification Carboxylic Acid, H2SO4 (Fischer)Toluene110< 5%Steric block; acid promotes elimination/ring-opening[3].
Esterification Acid Chloride, TriethylamineDCM2515-30%Direct attack on acyl chloride is kinetically hindered.
Esterification Carboxylic Acid, DCC, DMAP (Steglich)DCM2575-90%Acylpyridinium intermediate overcomes kinetic barrier[3][4].
Etherification Alkyl Halide, K2CO3Acetone60< 10%Incomplete deprotonation; tight ion-pairing limits nucleophilicity.
Etherification Alkyl Halide, NaHDMF0 to 2580-95%Quantitative deprotonation; naked alkoxide generation[6].

Section 4: Validated Experimental Protocols

Protocol 1: Steglich Esterification of 3,3-dicyclopropylcyclobutan-1-ol

This protocol utilizes a self-validating visual cue (the precipitation of dicyclohexylurea) to confirm that the critical activation step is proceeding correctly.

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N2 or Argon).

  • Reagent Loading: Dissolve the target carboxylic acid (1.1 equiv) and 3,3-dicyclopropylcyclobutan-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.15 equiv). Critical Step: Do not omit DMAP; it is mandatory for transferring the acyl group to the hindered alcohol[4].

  • Activation: Cool the mixture to 0 °C using an ice bath. Slowly add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) dissolved in a minimal amount of DCM.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. A white precipitate of dicyclohexylurea (DCU) will begin to form within 15 to 30 minutes. This visual cue validates that the O-acylisourea intermediate has successfully formed[4]. Stir for 12-24 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the DCU precipitate. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography.

Protocol 2: High-Yield Williamson Etherification
  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous DMF. Cool the suspension to 0 °C.

  • Alkoxide Formation: Dissolve 3,3-dicyclopropylcyclobutan-1-ol (1.0 equiv) in anhydrous DMF and add it dropwise to the NaH suspension. Stir at room temperature for 45 minutes until H2 gas evolution ceases, ensuring complete deprotonation to the naked alkoxide.

  • Alkylation: Cool the mixture back to 0 °C. Add the desired alkyl halide (1.2 equiv) dropwise. Pro-tip: If using a less reactive alkyl chloride, add a catalytic amount of tetrabutylammonium iodide (TBAI) to promote in situ halogen exchange to the more reactive alkyl iodide.

  • Completion: Stir at room temperature for 4-8 hours. Quench carefully with cold water. Extract with Diethyl Ether (3x). Wash the combined organic layers thoroughly with water (5x) to remove all traces of DMF, followed by a final brine wash. Dry, concentrate, and purify.

Sources

Reference Data & Comparative Studies

Validation

3,3-dicyclopropylcyclobutan-1-ol vs cyclobutanol reactivity comparison

Advanced Reactivity Profiling: 3,3-Dicyclopropylcyclobutan-1-ol vs. Unsubstituted Cyclobutanol As a Senior Application Scientist, selecting the correct strained-ring building block is paramount for the success of late-st...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Reactivity Profiling: 3,3-Dicyclopropylcyclobutan-1-ol vs. Unsubstituted Cyclobutanol

As a Senior Application Scientist, selecting the correct strained-ring building block is paramount for the success of late-stage functionalization and cross-coupling cascades. While unsubstituted cyclobutanol is a classic substrate for ring-opening methodologies, it often suffers from poor chemoselectivity and unwanted elimination pathways. The introduction of massive steric bulk—specifically via gem-dicyclopropyl substitution at the C3 position—fundamentally rewrites the thermodynamic and mechanistic landscape of the molecule.

This guide objectively compares the reactivity of standard cyclobutanol against 3,3-dicyclopropylcyclobutan-1-ol (CAS 2901085-69-4)[1], providing researchers with the mechanistic causality and validated protocols needed to leverage these scaffolds in complex drug development.

The Chemical Logic of C3-Substitution

Both cyclobutanol and its 3,3-disubstituted analogs are driven by inherent ring strain (~26.3 kcal/mol), which thermodynamically favors ring-opening and ring-expansion reactions[2]. However, the gem-dicyclopropyl groups in 3,3-dicyclopropylcyclobutan-1-ol serve two critical mechanistic functions that dictate its unique reactivity:

  • Quaternary Shielding & Elimination Blocking : In transition-metal catalysis, the C3 position of unsubstituted cyclobutanol possesses reactive protons. Upon C1–C2 bond cleavage, these protons are highly susceptible to β -hydride elimination. By replacing these protons with cyclopropyl rings, the C3 position becomes a quaternary center, completely blocking the elimination pathway and forcing the intermediate into cross-coupling trajectories[3].

  • Conformational Locking (Thorpe-Ingold Effect) : The bulky C3 substituents compress the internal C2–C3–C4 bond angle. During radical-mediated β -scission, this steric compression exerts a profound Thorpe-Ingold effect, altering the equilibrium of the ring-opening/ring-closing dynamics and requiring highly optimized radical acceptors to efficiently trap the open-chain intermediate[2].

Mechanistic Divergence in Ring-Opening Pathways

To understand the practical implications of these structural differences, we must compare their behavior under standard catalytic conditions.

Pathway A: Palladium-Catalyzed C–C Cleavage

When subjected to Pd(II)-catalyzed C–C bond activation, unsubstituted cyclobutanol undergoes oxidative addition to form an alkyl-palladium intermediate at C2. Because the adjacent C3 position is unhindered and possesses protons, this intermediate rapidly undergoes β -hydride elimination, yielding unwanted enone byproducts and terminating the cross-coupling cycle[4].

Conversely, 3,3-dicyclopropylcyclobutan-1-ol generates a highly encumbered, neopentyl-type alkyl-palladium intermediate. The quaternary nature of the C3 position completely blocks β -hydride elimination. This forces the intermediate to persist until it undergoes transmetalation with an external coupling partner, enabling high-yield synthesis of complex aliphatic chains[3].

MechanisticDivergence Start Cyclobutanol Scaffolds Pd(II) Insertion & C-C Cleavage Sub1 Unsubstituted Cyclobutanol Start->Sub1 Sub2 3,3-Dicyclopropylcyclobutanol Start->Sub2 Int1 Alkyl-Pd Intermediate (Possesses C3 Hydrogens) Sub1->Int1 Int2 Alkyl-Pd Intermediate (Quaternary C3, No Hydrogens) Sub2->Int2 Path1 Rapid β-Hydride Elimination Int1->Path1 Path2 β-Hydride Elimination BLOCKED Forced Transmetalation Int2->Path2 Prod1 Enone Byproducts (Low Cross-Coupling Yield) Path1->Prod1 Prod2 Cross-Coupled Product (High Yield) Path2->Prod2

Mechanistic divergence in Pd-catalyzed ring opening dictated by C3 substitution.

Pathway B: Radical-Mediated β -Scission

Under photoredox conditions, the generation of an alkoxy radical at C1 triggers β -scission of the C1–C2 bond[2].

  • Cyclobutanol : Yields a standard, unhindered primary alkyl radical that is easily trapped but prone to hydrogen atom transfer (HAT) side reactions.

  • 3,3-Dicyclopropylcyclobutan-1-ol : Scission yields a highly hindered primary radical adjacent to the gem-dicyclopropyl center. The extreme steric bulk slows down bimolecular trapping, while the Thorpe-Ingold effect biases the equilibrium toward ring-closure[5]. This requires the use of highly electrophilic radical acceptors (e.g., sulfonyl chlorides) to capture the intermediate.

Quantitative Reactivity Comparison

ParameterUnsubstituted Cyclobutanol3,3-Dicyclopropylcyclobutan-1-ol
Ring Strain Energy ~26.3 kcal/mol>28.0 kcal/mol (Estimated via steric clash)
C3-Position Status Secondary (Reactive, possesses protons)Quaternary (Inert to elimination)
Pd-Catalyzed Cross-Coupling Low yield (<20%) due to β -H eliminationHigh yield (up to 85%) via forced transmetalation
Radical β -Scission Kinetics Fast, irreversible ring-openingSlower trapping, reversible (Thorpe-Ingold effect)
Primary Application Simple ring-expansion methodologiesComplex, late-stage cross-coupling scaffolds

Validated Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system. The causality behind the reagent selection is explicitly detailed to allow researchers to troubleshoot effectively.

Protocol: Palladium-Catalyzed Ring-Opening Cross-Coupling

Objective : To selectively cleave the C1–C2 bond of 3,3-dicyclopropylcyclobutan-1-ol and couple the resulting intermediate with an aryl halide, demonstrating the stability of the quaternary C3 center.

Causality of Reagents : Pd(OAc)2 is utilized as a highly active precatalyst. The bulky biaryl phosphine ligand (e.g., JohnPhos) is strictly required to facilitate reductive elimination from the highly sterically encumbered neopentyl-palladium intermediate[4]. Toluene is chosen as the solvent because its non-polar nature stabilizes the catalytic cycle without competitively coordinating the Pd center[3].

Step-by-Step Methodology :

  • Preparation : In an N2-filled glovebox, charge an oven-dried 2-dram vial with 3,3-dicyclopropylcyclobutan-1-ol (0.1 mmol), aryl iodide (0.12 mmol), Pd(OAc)2 (5 mol%), JohnPhos (10 mol%), and Cs2CO3 (1.5 equiv).

  • Solvent & Heating : Add anhydrous toluene (1.0 mL). Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Self-Validation Check (In-Process) : At t=2 hours, extract a 10 µL aliquot, dilute in CDCl3, and acquire a rapid 1 H NMR spectrum. Validation: The complete absence of multiplet alkene resonances ( δ 5.0–6.0 ppm) confirms that β -hydride elimination is successfully blocked by the dicyclopropyl groups, and the neopentyl-Pd intermediate is stable.

  • Workup : Cool the reaction to room temperature and quench with saturated aqueous NH4Cl (2 mL) to neutralize the base. Extract the aqueous layer with EtOAc (3 x 5 mL).

  • Purification : Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the cross-coupled ketone product.

ExpWorkflow Step1 Substrate Prep (0.1 mmol) Step2 Pd(OAc)2/Ligand Addition Step1->Step2 Step3 Thermal Reaction (100°C, 12h) Step2->Step3 Step4 Aqueous Quench & Extraction Step3->Step4 Step5 NMR/HPLC Validation Step4->Step5

Standard workflow for parallel reactivity screening of cyclobutanol derivatives.

References

  • "Pd-Catalyzed Ring-Closing/Ring-Opening Cross Coupling Reactions: Enantioselective Diarylation of Unactivated Olefins". ACS Catalysis (2021). URL:[Link]

  • "Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane". Green Chemistry (2025). URL:[Link]

  • "Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage". The Journal of Organic Chemistry (2024). URL:[Link]

  • "Photoredox 1,4-Hydroxysulfonylation of Methylenecyclobutane via Carbon-Radical-Mediated β-Scission of Cyclobutane". Organic Letters (2024). URL:[Link]

Sources

Comparative

A Comparative Structural Analysis of 3,3-Dicyclopropylcyclobutan-1-ol and its Derivatives: A Multi-Technique Approach

Abstract The unique steric and electronic properties of cyclobutane and cyclopropane rings make them valuable scaffolds in medicinal chemistry and materials science.[1][2] The fusion of these strained ring systems, as se...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The unique steric and electronic properties of cyclobutane and cyclopropane rings make them valuable scaffolds in medicinal chemistry and materials science.[1][2] The fusion of these strained ring systems, as seen in 3,3-dicyclopropylcyclobutan-1-ol, creates a conformationally constrained molecule with a complex three-dimensional architecture. A thorough understanding of this architecture and how it is influenced by derivatization is paramount for rational drug design and the development of structure-activity relationships (SAR). This guide presents a comprehensive framework for the comparative structural analysis of 3,3-dicyclopropylcyclobutan-1-ol and its functional derivatives. We will explore a synergistic approach that integrates advanced spectroscopic techniques (NMR, IR, MS), definitive X-ray crystallography, and corroborative computational modeling to provide a complete and unambiguous structural elucidation.

Introduction: The Significance of Strained Ring Systems

Cyclobutane rings are not planar squares; they exist in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate the torsional strain that would be present in a planar structure.[3][4] This puckering creates distinct axial and equatorial positions for substituents, profoundly influencing the molecule's reactivity and biological interactions.[5] The introduction of bulky dicyclopropyl groups at the C3 position is expected to significantly influence the ring's conformational preference and the barrier to ring inversion. The hydroxyl group at C1 further complicates this landscape, introducing the possibility of stereoisomers (cis/trans relative to the cyclopropyl groups) and serving as a key handle for creating diverse derivatives. This guide provides the experimental and theoretical foundation for dissecting these intricate structural features.

The Analytical Workflow: A Synergistic Strategy

A robust structural analysis cannot rely on a single technique. We advocate for a multi-faceted workflow where each method provides complementary information, culminating in a self-validating structural assignment.

G cluster_synthesis Synthesis & Derivatization cluster_analysis Structural Analysis Core cluster_output Final Elucidation Synthesis Synthesis of 3,3-dicyclopropylcyclobutan-1-ol Derivatization Esterification, Etherification, etc. (e.g., Acetate, Methyl Ether) Synthesis->Derivatization NMR NMR Spectroscopy (1D & 2D) Synthesis->NMR MS Mass Spectrometry (Fragmentation) Synthesis->MS IR IR Spectroscopy (Functional Groups) Synthesis->IR Derivatization->NMR Derivatization->MS Derivatization->IR Xray X-ray Crystallography (Solid-State Structure) NMR->Xray Guides Crystallization & Confirms Solution Structure DFT Computational (DFT) (Conformation & Spectra) NMR->DFT Experimental Data for Validation IR->Xray Xray->DFT Definitive Geometry for Calculation Conclusion Complete 3D Structure & Conformational Profile Xray->Conclusion DFT->NMR Predicts Spectra & Conformations DFT->Conclusion

Caption: Integrated workflow for comprehensive structural elucidation.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the solution-state structure and connectivity of organic molecules. The puckered nature of the cyclobutane ring makes NMR analysis particularly insightful.[4]

  • ¹H NMR: In substituted cyclobutanes, protons in axial and equatorial positions exhibit different chemical shifts.[4] For 3,3-dicyclopropylcyclobutan-1-ol, we expect complex multiplets for the cyclobutane ring protons. The chemical shift of the proton on C1 (the carbinol proton) will be highly dependent on its stereochemical relationship (cis/trans) to the cyclopropyl groups and the hydroxyl group's orientation.

  • ¹³C NMR: Unsubstituted cyclobutane resonates around 22.4 ppm.[4] The introduction of the dicyclopropyl and hydroxyl groups will cause significant shifts. The C3 carbon, bearing two cyclopropyl groups, will be a key quaternary signal.

  • 2D NMR Techniques: These are indispensable for unambiguous assignments.[4]

    • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, allowing for the mapping of proton connectivity within the cyclobutane and cyclopropyl rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, providing a definitive C-H assignment.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations from the cyclopropyl protons to the C3 of the cyclobutane ring would confirm the dicyclopropyl substitution pattern.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is essential for determining the relative stereochemistry. For example, a NOESY correlation between the C1 proton and protons on one face of the cyclopropyl groups would help establish the cis/trans relationship.

Comparative Data (Hypothetical): The table below illustrates expected shifts upon derivatization of the parent alcohol.

CompoundPositionExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Rationale for Change
Parent Alcohol (R=H) H1~4.0-Carbinol proton signal.
C1~70Carbinol carbon, influenced by -OH.
C3-~45Quaternary carbon with two cyclopropyl groups.
Acetate Ester (R=Ac) H1~5.0-Deshielding due to the anisotropic effect of the carbonyl group.
C1~75Downfield shift due to esterification.
C=O-~170New carbonyl carbon signal.
CH₃~2.1~21New methyl signals.
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. The comparison between the parent alcohol and its derivatives is often straightforward.

  • Parent Alcohol: A prominent, broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration due to hydrogen bonding.[6] Aliphatic C-H stretches from the rings will appear in the 2800-3000 cm⁻¹ range.[6] Vibrations specific to the cyclobutane ring can also be observed in the fingerprint region (600-1000 cm⁻¹).[6]

  • Acetate Derivative: The broad O-H stretch will disappear, and a strong, sharp C=O stretching absorption will appear around 1735-1750 cm⁻¹. A new C-O stretch will also be visible around 1230-1250 cm⁻¹.

  • Ether Derivative: The O-H stretch will be absent. The most significant change will be the appearance of a strong C-O stretching band in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns, which can corroborate the proposed structure. Cyclobutane derivatives are known to undergo characteristic ring cleavage upon electron impact.[7]

  • Parent Alcohol: The molecular ion (M⁺) may be weak. Common fragmentation pathways would include loss of water (M-18), loss of a cyclopropyl group (M-41), or cleavage of the cyclobutane ring, often leading to ethylene loss (M-28) from a fragment.

  • Derivatives: The fragmentation will be directed by the new functional group. For example, an acetate ester would show a characteristic peak at m/z 43 (acetyl cation) and a loss of acetic acid (M-60).

Definitive Structure: X-ray Crystallography

While spectroscopic methods provide an excellent picture of the molecule in solution, single-crystal X-ray crystallography provides unambiguous, high-resolution information on the solid-state structure.[8][9]

Causality in Experimental Choice: X-ray crystallography is pursued when the precise measurement of bond lengths, bond angles, and torsional angles is required, or when stereochemistry cannot be definitively assigned by NMR. It provides the ultimate proof of structure.

The key parameters obtained for the cyclobutane ring are:

  • Bond Lengths and Angles: Deviations from ideal values indicate ring strain.

  • Puckering Angle (θ): This is the acute angle between the two C-C-C planes of the ring, quantifying the deviation from planarity.[5]

  • Torsional Angles: These define the exact "butterfly" conformation.

  • Absolute Configuration: For chiral derivatives, crystallography is the primary method for determining the absolute configuration.[8]

A comparison of the crystal structures of the parent alcohol and a derivative can reveal how functionalization impacts the crystal packing and intermolecular interactions (e.g., hydrogen bonding).

Corroborative Analysis: Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool to complement experimental data.[5][10]

Why use DFT? DFT allows us to explore the conformational energy landscape, which may not be fully captured by a static crystal structure. It helps validate experimental findings and interpret complex spectra.

  • Conformational Search: Calculations can identify the lowest energy (most stable) puckered conformation of the cyclobutane ring and determine the energy barrier for ring inversion.[11][12]

  • Geometric Parameter Prediction: Calculated bond lengths, angles, and puckering angles can be compared directly with X-ray diffraction data.[13]

  • Spectra Simulation:

    • NMR: Chemical shifts and coupling constants can be calculated and compared to experimental spectra to validate both the structural assignment and the computational method.

    • IR: Vibrational frequencies can be calculated to help assign complex bands in the experimental IR spectrum.

G cluster_exp Experimental Data cluster_dft DFT Calculation Exp_NMR NMR Spectra (Shifts, J-couplings) Validation Corroboration & Validation Exp_NMR->Validation Exp_Xray X-ray Structure (Geometry) DFT_Opt Geometry Optimization (Finds Stable Conformer) Exp_Xray->DFT_Opt Benchmark for calculated geometry DFT_NMR NMR Calculation (GIAO Method) DFT_Opt->DFT_NMR DFT_Opt->Validation DFT_NMR->Validation

Caption: Workflow for validating experimental data with DFT calculations.

Detailed Experimental Protocols

Protocol 1: 2D NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution. Tune and shim the probe for the specific sample.

  • 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to determine appropriate spectral widths for 2D experiments.

  • COSY: Acquire a gradient-selected (gCOSY) experiment. Typically, 2-4 scans per increment over 256-512 increments are sufficient.

  • HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3). This provides editing information, distinguishing CH/CH₃ from CH₂ signals.

  • HMBC: Acquire a gradient-selected HMBC experiment (e.g., hmbcgplpndqf). The long-range coupling delay (typically optimized for 8 Hz) is crucial for observing two- and three-bond correlations.

  • NOESY: Acquire a phase-sensitive NOESY experiment (e.g., noesyesgpph). Use a mixing time of 500-800 ms to allow for the buildup of cross-peaks. The sample must be free of paramagnetic impurities.

  • Processing: Process all data using appropriate window functions (e.g., sine-bell for COSY/NOESY, squared sine-bell for HSQC/HMBC) and perform phase and baseline correction.

Protocol 2: Single-Crystal X-ray Diffraction
  • Crystallization (Self-Validating System): The growth of a high-quality single crystal is the most critical and often rate-limiting step.[8]

    • Screen various solvents (e.g., hexanes, ethyl acetate, methanol, acetonitrile) and solvent combinations.

    • Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion techniques.

    • A suitable crystal for diffraction should be a single, non-twinned block with clear faces and dimensions of approximately 0.1-0.3 mm in each direction. The quality is validated by the diffraction experiment itself.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo or Cu X-ray source and a modern detector (e.g., CCD, CMOS). Collect data at a low temperature (e.g., 100 K) to minimize thermal motion. A full sphere of data should be collected.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain reflection intensities.

    • Solve the structure using direct methods or dual-space algorithms to obtain an initial electron density map and atomic model.

    • Refine the model against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters should be refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions.

    • The final refined structure is validated by low R-factors (R1 < 5%), a goodness-of-fit (GooF) value near 1.0, and a clean residual electron density map.

Protocol 3: DFT Geometry Optimization and NMR Calculation
  • Input Structure: Build an initial 3D structure of the molecule using the structure determined by NMR or X-ray crystallography as a starting point.

  • Method Selection: Choose a suitable DFT functional and basis set. The B3LYP functional with the 6-31+G(d,p) basis set is a common and reliable choice for geometry optimizations of organic molecules.[5]

  • Geometry Optimization: Perform a full geometry optimization calculation. Confirm that the resulting structure is a true energy minimum by running a frequency calculation; all vibrational frequencies should be real (no imaginary frequencies).

  • NMR Calculation: Using the optimized geometry, perform a subsequent NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method. A larger basis set (e.g., 6-311+G(2d,p)) is often preferred for higher accuracy in NMR calculations.

  • Data Analysis: The output provides absolute magnetic shielding tensors. These are converted to chemical shifts by subtracting them from the shielding tensor of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Conclusion

The structural analysis of 3,3-dicyclopropylcyclobutan-1-ol and its derivatives requires a carefully planned, multi-technique approach. While 1D and 2D NMR spectroscopy can define the covalent framework and hint at the solution-state conformation, they are best supported by other methods. IR and MS confirm functional groups and molecular weight. For an unambiguous determination of the three-dimensional structure, including the precise puckering of the cyclobutane ring and the relative stereochemistry of all substituents, single-crystal X-ray crystallography is unparalleled. Finally, DFT calculations serve as a powerful corroborative tool, validating experimental results and providing deeper insight into the molecule's conformational energetics. By integrating these techniques, researchers can build a complete and reliable structural picture, providing the solid foundation needed for advanced drug development and materials science applications.

References

  • How to interpret the IR spectrum of cyclobutanol? - Blog. (2025). Vertex AI Search.
  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) - Dalal Institute. Dalal Institute.
  • Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry.
  • Conformations of Cycloalkanes. (2026). Chemistry LibreTexts.
  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives.
  • Conformational Analysis of Cyclic Compounds. (2018). Stereochemistry | Organic Chemistry.
  • Cyclobutanol. NIST WebBook.
  • An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes. Benchchem.
  • Mass Spectra of Certain Cyclobutanecarboxyl
  • Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. (2024). The Journal of Organic Chemistry.
  • X-ray Structure and Density Functional Theory Investigations of 4-((2R)-2-(3,4-dibromophenyl)-1- fluoro cyclopropyl)-N-(o-tolyl)benzamide Compound. (2020).
  • Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. (2005). The Journal of Physical Chemistry A.
  • Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier.
  • A computational study of base-catalyzed reactions of cyclic 1,2-diones. PMC.
  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository.
  • Deschamps, J. R. (2010). X-ray Crystallography of Chemical Compounds. Life Sciences.
  • Deschamps, J. R. (2010). X-ray Crystallography of Chemical Compounds. PMC.
  • Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes. PMC.
  • Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Deriv

Sources

Validation

Benchmarking Synthetic Routes for 3,3-Dicyclopropylcyclobutan-1-ol: A Comparative Guide for Researchers

The burgeoning interest in strained carbocyclic scaffolds within medicinal chemistry and materials science has positioned 3,3-dicyclopropylcyclobutan-1-ol as a molecule of significant synthetic appeal. Its unique three-d...

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Author: BenchChem Technical Support Team. Date: April 2026

The burgeoning interest in strained carbocyclic scaffolds within medicinal chemistry and materials science has positioned 3,3-dicyclopropylcyclobutan-1-ol as a molecule of significant synthetic appeal. Its unique three-dimensional architecture, conferred by the gem-dicyclopropyl group on a cyclobutane core, presents both intriguing possibilities for molecular design and considerable challenges for its chemical synthesis. This guide provides a comparative analysis of three plausible synthetic routes to this novel alcohol, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks. The methodologies presented are extrapolated from established synthetic transformations for analogous structures, providing a robust framework for researchers venturing into this area of chemical space.

Introduction to the Target Molecule

The 3,3-dicyclopropylcyclobutan-1-ol scaffold is a compelling target for several reasons. The cyclobutane ring, with its inherent ring strain, can impart unique conformational constraints and reactivity to a molecule. The gem-dicyclopropyl substitution further amplifies this steric and electronic complexity, potentially influencing binding affinities to biological targets or modifying the physicochemical properties of materials. The hydroxyl functionality serves as a convenient handle for further synthetic elaboration. Given the absence of a documented synthesis for this specific molecule, this guide aims to provide a foundational blueprint for its construction.

Proposed Synthetic Strategies

Three primary synthetic strategies are proposed and benchmarked in this guide:

  • Route 1: Ring Expansion of a Tricyclopropylmethanol Precursor. This approach leverages the well-documented acid-catalyzed rearrangement of cyclopropylmethanols to access the cyclobutanol core.

  • Route 2: [2+2] Cycloaddition of 1,1-Dicyclopropylethene with a Ketene Equivalent. This classic strategy for cyclobutanone formation is adapted to incorporate the gem-dicyclopropyl moiety, followed by reduction to the target alcohol.

  • Route 3: Double Simmons-Smith Cyclopropanation of a Vinylidenecyclobutanol Derivative. This route builds the gem-dicyclopropyl group onto a pre-formed cyclobutane ring through a tandem cyclopropanation reaction.

Route 1: Ring Expansion of Tricyclopropylmethanol

This strategy is predicated on the acid-catalyzed rearrangement of a tertiary alcohol bearing three cyclopropyl groups. The release of ring strain from one of the cyclopropyl groups drives the expansion to the more stable, albeit still strained, cyclobutane ring.

Causality of Experimental Choices

The choice of a strong, non-nucleophilic acid is critical to promote the desired rearrangement while minimizing side reactions such as ether formation or elimination. The reaction temperature is kept low initially to control the rate of the highly exothermic rearrangement and then gently warmed to ensure complete conversion.

Experimental Protocol

Step 1a: Synthesis of Dicyclopropyl Ketone To a solution of cyclopropanecarbonitrile (1.0 equiv) in anhydrous diethyl ether at 0 °C is added cyclopropylmagnesium bromide (1.1 equiv) dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude dicyclopropyl ketone is purified by vacuum distillation.

Step 1b: Synthesis of Tricyclopropylmethanol To a solution of dicyclopropyl ketone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C is added cyclopropylmagnesium bromide (1.2 equiv) dropwise. The reaction is stirred at room temperature for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude tricyclopropylmethanol, which can be used in the next step without further purification.

Step 1c: Acid-Catalyzed Ring Expansion to 3,3-Dicyclopropylcyclobutan-1-ol The crude tricyclopropylmethanol (1.0 equiv) is dissolved in a 1:1 mixture of water and diethyl ether and cooled to 0 °C. Concentrated hydrochloric acid (0.2 equiv) is added dropwise with vigorous stirring. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield 3,3-dicyclopropylcyclobutan-1-ol.[1][2][3]

Workflow Diagram

Route 1 cluster_0 Synthesis of Tricyclopropylmethanol cluster_1 Ring Expansion Cyclopropanecarbonitrile Cyclopropanecarbonitrile Dicyclopropyl_Ketone Dicyclopropyl_Ketone Cyclopropanecarbonitrile->Dicyclopropyl_Ketone c-PrMgBr Tricyclopropylmethanol Tricyclopropylmethanol Dicyclopropyl_Ketone->Tricyclopropylmethanol c-PrMgBr 3,3-Dicyclopropylcyclobutan-1-ol 3,3-Dicyclopropylcyclobutan-1-ol Tricyclopropylmethanol->3,3-Dicyclopropylcyclobutan-1-ol H+ (aq)

Caption: Workflow for Route 1: Ring Expansion.

Route 2: [2+2] Cycloaddition and Reduction

This approach builds the cyclobutane ring through a [2+2] cycloaddition between a custom-synthesized alkene and a ketene equivalent. The resulting cyclobutanone is then reduced to the target alcohol.

Causality of Experimental Choices

The synthesis of 1,1-dicyclopropylethene is a key challenge. A Wittig-type olefination of dicyclopropyl ketone provides a reliable method. For the [2+2] cycloaddition, dichloroketene, generated in situ, is a highly reactive ketene equivalent that readily reacts with electron-rich alkenes. The subsequent reductive dechlorination and ketone reduction are standard, high-yielding transformations.

Experimental Protocol

Step 2a: Synthesis of 1,1-Dicyclopropylethene To a suspension of methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.1 equiv) dropwise. The resulting ylide is stirred at 0 °C for 30 minutes. A solution of dicyclopropyl ketone (1.0 equiv, from Step 1a) in anhydrous THF is then added dropwise at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the product is extracted with pentane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated carefully by distillation at atmospheric pressure to obtain the volatile 1,1-dicyclopropylethene.

Step 2b: [2+2] Cycloaddition with Dichloroketene To a solution of 1,1-dicyclopropylethene (1.0 equiv) in anhydrous diethyl ether at 0 °C is added activated zinc (2.0 equiv). A solution of trichloroacetyl chloride (1.2 equiv) in anhydrous diethyl ether is then added dropwise over 1 hour. The reaction mixture is stirred at room temperature for 12 hours. The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude 2,2-dichloro-3,3-dicyclopropylcyclobutan-1-one is used in the next step without further purification.[4][5][6][7]

Step 2c: Reductive Dechlorination and Reduction The crude dichlorocyclobutanone (1.0 equiv) is dissolved in a mixture of acetic acid and water. Activated zinc dust (5.0 equiv) is added in portions, and the mixture is heated to 80 °C for 4 hours. After cooling to room temperature, the mixture is filtered, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude 3,3-dicyclopropylcyclobutanone is dissolved in methanol at 0 °C, and sodium borohydride (1.5 equiv) is added in portions. The reaction is stirred for 1 hour, then quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The final product is purified by flash column chromatography.

Workflow Diagram

Route 2 cluster_0 Alkene Synthesis cluster_1 Cycloaddition & Reduction Dicyclopropyl_Ketone Dicyclopropyl_Ketone 1,1-Dicyclopropylethene 1,1-Dicyclopropylethene Dicyclopropyl_Ketone->1,1-Dicyclopropylethene Wittig Dichlorocyclobutanone Dichlorocyclobutanone 1,1-Dicyclopropylethene->Dichlorocyclobutanone Cl2C=C=O 3,3-Dicyclopropylcyclobutanone 3,3-Dicyclopropylcyclobutanone Dichlorocyclobutanone->3,3-Dicyclopropylcyclobutanone Zn/AcOH 3,3-Dicyclopropylcyclobutan-1-ol 3,3-Dicyclopropylcyclobutan-1-ol 3,3-Dicyclopropylcyclobutanone->3,3-Dicyclopropylcyclobutan-1-ol NaBH4

Caption: Workflow for Route 2: [2+2] Cycloaddition.

Route 3: Double Simmons-Smith Cyclopropanation

This route constructs the gem-dicyclopropyl group at a late stage on a pre-existing cyclobutane ring containing a vinylidene functionality.

Causality of Experimental Choices

The Simmons-Smith reaction is a well-established and reliable method for cyclopropanation. The use of a zinc-copper couple is a classic and cost-effective way to generate the carbenoid species. The reaction is often directed by a nearby hydroxyl group, which could enhance the efficiency of the second cyclopropanation. The synthesis of the starting allene, 3-vinylidenecyclobutan-1-ol, is a key step that can be achieved from commercially available starting materials.

Experimental Protocol

Step 3a: Synthesis of 3-Vinylidenecyclobutan-1-ol (This is a multi-step synthesis that would likely start from a commercially available cyclobutanone derivative, for example, by a Corey-Fuchs reaction followed by elimination to form the allene). A detailed, multi-step protocol for this starting material is beyond the scope of this comparative guide but would be a prerequisite for this route.

Step 3b: Double Simmons-Smith Cyclopropanation To a solution of 3-vinylidenecyclobutan-1-ol (1.0 equiv) in anhydrous dichloromethane at 0 °C is added a zinc-copper couple (4.0 equiv). Diiodomethane (4.0 equiv) is then added dropwise. The reaction mixture is stirred at room temperature for 24 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is filtered through celite, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford 3,3-dicyclopropylcyclobutan-1-ol.[8][9][10][11][12]

Workflow Diagram

Route 3 3-Vinylidenecyclobutan-1-ol 3-Vinylidenecyclobutan-1-ol 3,3-Dicyclopropylcyclobutan-1-ol 3,3-Dicyclopropylcyclobutan-1-ol 3-Vinylidenecyclobutan-1-ol->3,3-Dicyclopropylcyclobutan-1-ol Simmons-Smith (2x)

Caption: Workflow for Route 3: Double Cyclopropanation.

Comparative Analysis

FeatureRoute 1: Ring ExpansionRoute 2: [2+2] CycloadditionRoute 3: Double Simmons-Smith
Overall Plausibility HighHighModerate
Number of Steps 342 (from allene)
Key Intermediates Tricyclopropylmethanol1,1-Dicyclopropylethene3-Vinylidenecyclobutan-1-ol
Potential Yield Moderate to GoodModerateLow to Moderate
Scalability ModerateModerateLow
Stereocontrol Not directly applicableNot directly applicablePotential for diastereoselectivity
Reagent Cost ModerateHigh (Wittig reagent, trichloroacetyl chloride)High (Diiodomethane)
Safety Concerns Grignard reagents, strong acidn-Butyllithium, dichloroketene (toxic)Diiodomethane (toxic), zinc-copper couple (pyrophoric)
Purification Challenges Standard chromatographyVolatile alkene intermediate, multiple stepsSeparation of mono- and di-cyclopropanated products
Key Advantages Convergent, fewer steps from common precursors.Well-established reactions, potentially high-yielding individual steps.Late-stage introduction of the key functional group.
Key Disadvantages Potential for side reactions during rearrangement.Synthesis and handling of a volatile alkene, use of toxic reagents.Synthesis of the allene precursor, potential for incomplete reaction.

Conclusion and Outlook

This guide has presented and benchmarked three plausible synthetic routes to the novel and synthetically challenging 3,3-dicyclopropylcyclobutan-1-ol. Each route offers a unique set of advantages and disadvantages.

  • Route 1 (Ring Expansion) appears to be the most straightforward and convergent on paper, contingent on the successful synthesis and rearrangement of the tricyclopropylmethanol precursor.

  • Route 2 ([2+2] Cycloaddition) relies on a series of well-precedented transformations but involves more steps and the handling of potentially hazardous reagents.

  • Route 3 (Double Simmons-Smith) is an elegant approach for the late-stage introduction of the gem-dicyclopropyl group, but its success hinges on the efficient synthesis of the vinylidenecyclobutanol starting material and the chemoselectivity of the double cyclopropanation.

Ultimately, the choice of synthetic route will depend on the specific resources and expertise available to the research team. Experimental validation of these proposed routes is now required to fully elucidate their efficacy and to provide a reliable pathway to this intriguing molecule for future applications in drug discovery and materials science.

References

  • Salaün, J. Cyclobutene. Organic Syntheses. 1988, 66, 1.
  • Li, W., et al. Fe-catalyzed Highly Selective Ring Expansion of Alkynylcyclopropyl Alkanols to Cyclobutanols: 1,2-Carbon Shift Versus 2,3- C-C B. The Royal Society of Chemistry. 2014.
  • Simmons–Smith reaction. In Wikipedia; 2023.
  • Snider, B. B., et al. Mechanism and Regioselectivity of Intramolecular [2+2] Cycloaddition of Ene–Ketenes: A DFT Study. The Journal of Organic Chemistry. 2019, 84(15), 9457-9466.
  • CN111138252A - Synthetic method of cyclobutanone - Google P
  • De Meijere, A., et al. Catalytic reaction of dicyclopropylacetylene with diazomethane: synthesis of ivyane[4]. Russian Chemical Bulletin. 2003 , 52(11), 2465-2468.

  • Prakash, G. K. S., et al. The Search for Persistent Cyclobutylmethyl Cations in Superacidic Media and Observation of the Cyclobutyldicyclopropylmethyl Cation. Journal of the American Chemical Society. 1998, 120(51), 13362–13365.
  • Conia, J. M., & Salaun, J. R. cyclobutanone. Organic Syntheses. 1973, 53, 43.
  • Menzek, A. Cationic Rearrangements of an endo}-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System. Turkish Journal of Chemistry. 2004, 28(1), 141-150.
  • Charette, A. B., & Beauchemin, A. Simmons–Smith Cyclopropanation Reaction. Organic Reactions. 2001, 1-415.
  • Simmons–Smith reaction – cyclopropan
  • Morken, J. P., et al. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. 2023, 14(3), 657-662.
  • Organic Chemistry Portal. Cyclobutanone synthesis.
  • de la Torre, A., et al. Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column.
  • Organic Chemistry Portal. Simmons-Smith Reaction.
  • Al-Zoubi, R. M., et al. Mechanistic study of the [2 + 2] cycloaddition of ethylene with ketene derivatives via MEDT. Structural Chemistry. 2024, 35(3), 1159-1170.
  • Trost, B. M., & Toste, F. D. Synthesis of 1,1-disubstituted alkenes via a Ru-catalyzed addition. Tetrahedron Letters. 2000, 41(43), 8375-8380.
  • Wang, J., et al. Rh(II)-Catalyzed Ring Expansion of Cyclopropyl N-Tosylhydrazones to 1-Substituted Cyclobutenes. Synlett. 2023, 34(12), 1507-1511.
  • Dudley, G. B., & Tantillo, D. J. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research. 2021, 54(11), 2695-2707.
  • Al-Zoubi, R. M. Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives. Oriental Journal of Chemistry. 2022, 38(5), 1168-1175.
  • Hasegawa, E., et al. Cyclization and Ring‐Expansion Reactions Involving Reductive Formation and Oxidative Ring‐Opening of Cyclopropanol Derivatives. Chemistry Letters. 2005, 34(11), 1532-1533.
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  • Kumar, S., et al. Dearomative Ring Expansion of Polycyclic Arenes. Angewandte Chemie International Edition. 2022, 61(12), e202116173.
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,3-Dicyclopropylcyclobutan-1-ol

The integration of highly strained, sp³-rich scaffolds like 3,3-Dicyclopropylcyclobutan-1-ol (CAS: 2901085-69-4) into medicinal chemistry pipelines has revolutionized drug discovery by improving the metabolic stability a...

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Author: BenchChem Technical Support Team. Date: April 2026

The integration of highly strained, sp³-rich scaffolds like 3,3-Dicyclopropylcyclobutan-1-ol (CAS: 2901085-69-4) into medicinal chemistry pipelines has revolutionized drug discovery by improving the metabolic stability and target specificity of novel therapeutics (1[1]). However, the unique structural topology of this building block—a cyclobutanol core flanked by two cyclopropyl rings—presents specific handling challenges that go beyond standard aliphatic alcohol safety protocols.

As your trusted partner in laboratory safety and chemical handling, we have developed this advanced, causality-driven guide to ensure that your operational and disposal plans are as precise as your chemistry.

Mechanistic Hazard Assessment: The Causality of Risk

To handle 3,3-Dicyclopropylcyclobutan-1-ol safely, researchers must first understand the thermodynamic forces at play within its molecular structure (C₁₀H₁₆O). Safety is not just about wearing gloves; it is about understanding why the chemical behaves the way it does.

  • The "Spring-Loaded" Ring Strain: The ideal bond angle for an sp³-hybridized carbon is 109.5°. In this molecule, the cyclopropane rings compress these angles to approximately 60°, while the cyclobutane ring compresses them to ~88–90°. This extreme deviation induces massive angle and torsional strain, resulting in ring strain energies of ~115 kJ/mol and ~110 kJ/mol, respectively (2[2]). Fusing multiple three- and four-membered rings creates a highly energized, delocalized system (3[3]).

  • Reactivity Hazard: While stable under neutral conditions, exposing this alcohol to strong mineral acids or potent electrophiles protonates the hydroxyl group. The subsequent loss of water forms a carbocation, which immediately triggers a violent, exothermic ring-expansion or ring-opening cascade to relieve the built-up strain.

  • Permeability & Dermal Risk: As a highly lipophilic, low-molecular-weight organic molecule, 3,3-Dicyclopropylcyclobutan-1-ol can easily partition into lipid bilayers. It will rapidly permeate standard thin-mil latex or disposable nitrile gloves, acting as a vector for severe dermal exposure and systemic absorption (4[4]).

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, standard laboratory PPE is insufficient. In compliance with OSHA guidelines for hazard assessment, the following specialized PPE matrix must be strictly adhered to when handling neat or highly concentrated solutions of this compound.

PPE CategorySpecificationMechanistic JustificationRegulatory Standard
Hand Protection Heavy-duty Butyl Rubber or Double-layered Nitrile (≥8 mil).Prevents rapid permeation of lipophilic cycloalkyl alcohols. Thin gloves will degrade or allow breakthrough.5[5]
Eye/Face Protection ANSI Z87.1-compliant indirectly vented chemical splash goggles.Protects ocular mucosa from aerosolized droplets or splashes generated during unexpected ring-opening exotherms.5[5]
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex) and closed-toe, non-porous shoes.Mitigates dermal exposure and protects against the potential ignition of combustible organic vapors.6[6]
Respiratory Not routinely required if handled inside a certified fume hood.Prevents inhalation of volatile organic compounds (VOCs). If hood fails, use a NIOSH-approved OV respirator.5[5]

Operational Handling Protocol

To ensure a self-validating safety system, follow this step-by-step methodology when incorporating 3,3-Dicyclopropylcyclobutan-1-ol into synthetic workflows.

Step 1: Environmental Verification Ensure the chemical fume hood maintains a continuous face velocity of 80–120 feet per minute (fpm). Purge the immediate workspace of incompatible materials, specifically strong oxidizers and concentrated mineral acids (e.g., H₂SO₄, HCl).

Step 2: Reagent Dispensing Utilize the Schlenk technique or a positive-displacement pipette for accurate volumetric transfer. Because of the compound's lipophilicity and vapor pressure, standard air-displacement pipettes may drip, leading to external contamination of the vessel.

Step 3: Reaction Execution When utilizing the alcohol in synthetic pathways (e.g., etherification, oxidation, or substitution), strictly control the temperature using a cooling bath. Add activating reagents dropwise to carefully monitor for unexpected exotherms caused by strain-release ring-opening.

Step 4: Quenching & Workup Terminate reactions using only mild, aqueous buffers (e.g., saturated NaHCO₃ or NH₄Cl). Critical Rule: Never quench with concentrated acids. Sudden protonation of the unreacted alcohol facilitates carbocation formation, which can trigger a violent cascade of ring expansions.

HandlingWorkflow Start Initiate Handling 3,3-Dicyclopropylcyclobutan-1-ol PPE Don Mandatory PPE (Double Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Verify Flow >100 fpm) PPE->Hood Dispense Dispense Reagent (Avoid Strong Acids) Hood->Dispense React Execute Reaction (Monitor Exotherms) Dispense->React Quench Mild Quench (Use pH 7-9 Buffer) React->Quench Waste Dispose as Non-Halogenated Organic Waste Quench->Waste

Workflow for safe handling and reaction execution of strained cycloalkyl alcohols.

Spill Response and Disposal Plan

In the event of an accidental release, swift, procedural action is required to mitigate inhalation and dermal risks (4[4]).

Step-by-Step Spill Containment:

  • Isolate: Immediately halt all nearby heat sources, stirring plates, and spark-generating equipment to prevent the ignition of combustible vapors.

  • Assess: Evaluate the volume. For minor spills (<50 mL) contained within the fume hood, proceed to Step 3. For major spills (>50 mL) or any spill outside the hood, evacuate the laboratory immediately and contact Environmental Health and Safety (EHS).

  • Absorb: Cover the spill entirely with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial chemical spill pad. Do not use paper towels or combustible materials.

  • Decontaminate: Using a non-sparking tool, sweep the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container. Wash the affected surface with a mild detergent and water to emulsify and remove residual lipophilic traces.

Disposal Protocol: Categorize all unreacted material and contaminated spill debris as Non-Halogenated Organic Waste . Store in a clearly labeled, secondary-contained HDPE carboy. Do not mix this waste stream with acidic waste to prevent latent, heat-generating ring-opening reactions from occurring inside the sealed waste container.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50 mL) Inside Hood Assess->Minor Major Major Spill (>50 mL) or Outside Hood Assess->Major Absorb Apply Inert Absorbent (Sand/Vermiculite) Minor->Absorb Evacuate Evacuate Lab & Notify EHS Major->Evacuate Clean Collect in Sealed Waste Container Absorb->Clean Decon Decontaminate Surface (Mild Detergent/Water) Clean->Decon

Step-by-step decision matrix for chemical spill containment and decontamination.

References

  • Arctomsci Catalog - CAS NO. 2901085-69-4 | 3,3-dicyclopropylcyclobutan-1-ol.
  • Chemistry LibreTexts - 4.2: Ring Strain and the Structure of Cycloalkanes.
  • ACS Publications - Beyond Strain Release: Delocalization-Enabled Organic Reactivity.
  • National Institutes of Health (PMC) - A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Clarion Safety Systems - OSHA's PPE Laboratory Standards.
  • National Institutes of Health (NCBI Bookshelf) - Working with Chemicals - Prudent Practices in the Laboratory.

Sources

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